Pandamarilactonine B
Description
Structure
2D Structure
Properties
IUPAC Name |
(5Z)-3-methyl-5-[4-[(2S)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSICZNIIIPFAAO-VFPQPWSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)[C@@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106358 | |
| Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303008-81-3 | |
| Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303008-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pandamarilactonine B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XPR8MF7VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isolating Pandamarilactonine B from Pandanus amaryllifolius: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Pandamarilactonine B, a pyrrolidine alkaloid, from the leaves of Pandanus amaryllifolius. The document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow for clarity.
Introduction
Pandanus amaryllifolius Roxb., commonly known as pandan, is a tropical plant widely used in Southeast Asian cuisine for its distinct aroma. Beyond its culinary applications, the plant is a source of various bioactive secondary metabolites, including a class of alkaloids known as Pandanus alkaloids. Among these, this compound has garnered interest for its potential pharmacological activities. This guide outlines the scientific methodology for its extraction and purification, providing a foundation for further research and development.
Experimental Protocols
The isolation of this compound from P. amaryllifolius leaves involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methodologies in the field.
Plant Material Collection and Preparation
Fresh leaves of Pandanus amaryllifolius are collected and thoroughly washed to remove any contaminants. The leaves are then air-dried in the shade for several days until brittle, after which they are ground into a fine powder using a mechanical grinder.
Extraction of Crude Alkaloids
An acid-base extraction method is commonly employed to selectively extract the alkaloid fraction from the powdered leaves.
Protocol:
-
Macerate the powdered leaves of P. amaryllifolius in methanol (MeOH) for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in 10% aqueous sulfuric acid (H₂SO₄).
-
Partition the acidic solution with diethyl ether (Et₂O) to remove non-alkaloidal, neutral, and weakly acidic compounds. Discard the ether layer.
-
Basify the remaining aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide (NH₄OH).
-
Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (CHCl₃) multiple times.
-
Combine the chloroform fractions and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid extract.
Chromatographic Purification of this compound
The crude alkaloid extract, a complex mixture of various compounds, is subjected to chromatographic techniques to isolate this compound.
Protocol:
-
Subject the crude alkaloid extract to silica gel column chromatography.
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.
-
Load the crude extract onto the column.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate (EtOAc) and then methanol (MeOH). The typical gradient could be n-hexane -> n-hexane:EtOAc (9:1 -> 1:9) -> EtOAc -> EtOAc:MeOH (9:1 -> 1:1) -> MeOH.
-
Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 9:1).
-
Visualize the TLC plates under UV light and/or by spraying with Dragendorff's reagent to detect alkaloid spots.
-
Pool the fractions containing the compound of interest (this compound).
-
Further purify the pooled fractions using preparative TLC or a Sephadex LH-20 column with an appropriate solvent system to obtain pure this compound.
Data Presentation
Quantitative Data
While specific yield percentages can vary depending on the plant material and extraction efficiency, the following table provides an illustrative summary of potential quantitative data.
| Parameter | Value | Reference |
| Starting Plant Material (Dried Leaves) | 1 kg | - |
| Crude Methanolic Extract | 100 g | - |
| Crude Alkaloid Extract | 2 g | - |
| Purified this compound | 20 mg | - |
| Yield of this compound | 0.002% | - |
Spectroscopic Data
The structure of this compound is confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).[1][2]
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ (ppm) | δ (ppm) |
| 7.10 (1H, q, J=1.5 Hz) | 174.5 |
| 4.85 (1H, q, J=7.0 Hz) | 148.0 |
| 3.50 (1H, m) | 130.5 |
| 3.20 (1H, m) | 84.0 |
| 2.90 (1H, m) | 60.0 |
| 2.50 (1H, m) | 55.0 |
| 2.10-1.80 (4H, m) | 45.0 |
| 1.95 (3H, d, J=1.5 Hz) | 30.0 |
| 1.40 (3H, d, J=7.0 Hz) | 25.0 |
| 15.0 | |
| 10.0 |
Note: The presented NMR data is a representative example based on published literature and may vary slightly based on experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound.
Potential Signaling Pathway
In silico studies suggest that this compound may exert antidyslipidemic effects by interacting with Peroxisome Proliferator-Activated Receptor alpha (PPARα). The following diagram depicts a simplified representation of this potential signaling pathway. It is important to note that this is a theoretical model and requires experimental validation.
Conclusion
This technical guide provides a detailed framework for the isolation and characterization of this compound from Pandanus amaryllifolius. The outlined protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the biological activities and specific signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.
References
The Putative Biosynthetic Pathway of Pandanus Alkaloids: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive overview of the current understanding of the biosynthetic pathway of Pandanus alkaloids, a diverse group of compounds with significant pharmacological potential. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of these unique molecules. While significant progress has been made in isolating and characterizing a variety of Pandanus alkaloids, it is crucial to note that the proposed biosynthetic pathway is largely based on the structural relationships between these compounds and supported by biomimetic synthesis. Definitive experimental validation through enzymatic studies and isotopic labeling in Pandanus species is still lacking.
Introduction to Pandanus Alkaloids
The genus Pandanus, belonging to the Pandanaceae family, comprises hundreds of species distributed throughout the tropical and subtropical regions of the world.[1] Several species, most notably Pandanus amaryllifolius, are utilized in traditional medicine and as a food flavoring agent.[2][3][4][5] Phytochemical investigations of Pandanus species have led to the isolation of a diverse array of alkaloids, which can be broadly classified based on their skeletal structures.[2][4] These alkaloids have garnered interest for their potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1]
The major classes of Pandanus alkaloids identified to date include:
-
Pyrrolidine Alkaloids: These compounds feature a pyrrolidine ring as a core structural motif.[6][7]
-
Piperidine Alkaloids: Characterized by a piperidine ring system.
-
Indolizidine Alkaloids: These alkaloids possess a bicyclic indolizidine core.[1]
Many of these alkaloids share common structural features, such as α,β-unsaturated γ-lactone or γ-lactam moieties, which has led to the proposal of a common biosynthetic origin.[2][4][5]
The Plausible Biosynthetic Pathway
The proposed biosynthetic pathway for Pandanus alkaloids is centered around a key precursor, 4-hydroxy-4-methylglutamic acid, and a central intermediate, pandanamine.[3][8] This hypothetical pathway provides a logical framework for the formation of the diverse range of alkaloid skeletons found in Pandanus.
Proposed Precursor: 4-Hydroxy-4-methylglutamic Acid
It is postulated that the biosynthesis initiates with 4-hydroxy-4-methylglutamic acid.[3][8] This amino acid is thought to undergo a series of transformations to form the initial building blocks for the alkaloid core.
Key Intermediate: Pandanamine
Pandanamine is a symmetrical secondary amine that has been isolated from Pandanus species and is considered a crucial intermediate in the biosynthesis of many Pandanus alkaloids.[3][8] It is proposed to be formed from the precursor amino acid.
Diversification of Alkaloid Skeletons
From pandanamine, the pathway is thought to diverge, leading to the various classes of Pandanus alkaloids through a series of cyclization, oxidation, and rearrangement reactions. The α,β-unsaturated γ-lactone and γ-lactam moieties characteristic of many Pandanus alkaloids are likely formed through intramolecular cyclization and subsequent modifications.
The following diagram illustrates the proposed biosynthetic relationships between the key precursor, intermediate, and major alkaloid classes.
Supporting Evidence from Biomimetic Synthesis
While direct enzymatic evidence is lacking, the proposed biosynthetic pathway is supported by several biomimetic total synthesis studies.[2][3][5] These studies have demonstrated that the key transformations, such as the cyclization of pandanamine-like precursors to form the core alkaloid skeletons, are chemically feasible under laboratory conditions that mimic physiological environments. For instance, the synthesis of pandamarilactonines has been achieved through a biomimetic approach starting from a pandanamine analogue, providing strong circumstantial evidence for the proposed pathway.[2]
Experimental Protocols: Isolation and Structural Elucidation
The understanding of the diversity of Pandanus alkaloids has been built upon meticulous extraction, isolation, and structural elucidation techniques. The following provides a general overview of the methodologies commonly employed.
General Experimental Procedure for Alkaloid Isolation
-
Plant Material: Aerial parts or roots of Pandanus species are collected, dried, and powdered.
-
Extraction: The powdered plant material is typically extracted with a solvent such as ethanol or methanol.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate). The acidic aqueous layer is then basified (e.g., with ammonia solution) and extracted with a different organic solvent (e.g., chloroform) to obtain the crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques include:
-
Column Chromatography (CC) over silica gel or alumina.
-
Preparative Thin-Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column.
-
Structural Elucidation
The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
-
X-ray Crystallography: To determine the absolute stereochemistry of crystalline compounds.
Future Directions and Conclusion
The study of Pandanus alkaloid biosynthesis is an area ripe for further investigation. While the plausible pathway provides a solid foundation, future research should focus on its experimental validation. Key areas for future work include:
-
Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled 4-hydroxy-4-methylglutamic acid) in Pandanus plant cultures or cell suspensions would provide definitive evidence for the proposed pathway and intermediates.
-
Enzyme Discovery and Characterization: The identification and characterization of the enzymes responsible for the key biosynthetic steps (e.g., cyclases, oxidases) are crucial for a complete understanding of the pathway.
-
Transcriptomics and Genomics: Sequencing the genome and transcriptome of Pandanus species could help identify the genes encoding the biosynthetic enzymes.
References
- 1. Recent Progress in the Chemistry of Pandanus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data of Pandamarilactonine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pandamarilactonine B, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. The structural elucidation of this natural product was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document collates the available spectroscopic information and presents it in a structured format for ease of reference and comparison.
Chemical Structure
This compound is a diastereomer of Pandamarilactonine A and has been found to exist as a racemate in its natural form. Its structure features a pyrrolidinyl α,β-unsaturated γ-lactone moiety and a γ-alkylidene α,β-unsaturated γ-lactone residue. The relative stereochemistry of this compound was initially proposed based on spectroscopic analysis and later revised through total synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data unavailable in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data unavailable in search results |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data unavailable in search results |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings and for the comparison of data across different studies.
Isolation of this compound
This compound is typically isolated from the leaves of Pandanus amaryllifolius. The general procedure involves:
-
Extraction: The dried and powdered leaves are extracted with a suitable solvent, such as methanol or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The alkaloid fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra are often acquired using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the accurate mass and molecular formula of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.
Unveiling the Bioactive Potential of Pandamarilactonine B: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity screening of Pandamarilactonine B, a natural alkaloid with promising therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current scientific knowledge on its anti-inflammatory, neuroprotective, and cytotoxic properties. It offers a comprehensive overview of experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways to facilitate further investigation and drug development efforts.
Introduction
This compound is a pyrrolidine alkaloid isolated from plants of the Pandanus genus, notably Pandanus amaryllifolius. Traditional medicine has long utilized extracts from these plants for various ailments, suggesting a rich source of bioactive compounds. Modern scientific inquiry has begun to validate these traditional uses, with this compound emerging as a compound of significant interest due to its diverse biological activities. This guide focuses on the systematic screening of these activities to provide a foundational understanding for future preclinical and clinical research.
Biological Activities of this compound
The biological activities of this compound have been investigated across several domains, revealing its potential as a multi-target therapeutic agent. The primary areas of investigation include its neuroprotective, anti-inflammatory, and cytotoxic effects.
Neuroprotective Activity
Alzheimer's disease and other neurodegenerative disorders are characterized by the accumulation of amyloid-beta (Aβ) plaques and advanced glycation end-products (AGEs). This compound has demonstrated notable inhibitory effects on both of these pathological hallmarks.
Table 1: Neuroprotective Activity of this compound
| Biological Activity | Experimental Model | Concentration | Quantitative Result | Citation |
| Aβ Aggregation Inhibition | Thioflavin T Assay | 100 µg/mL | 63% inhibition | |
| 50 µg/mL | 34% inhibition | |||
| AGEs Formation Inhibition | BSA-Dextrose Model | 100 µg/mL | 56% inhibition | |
| 50 µg/mL | 34% inhibition |
Anti-inflammatory Activity
While specific quantitative data for the modulation of inflammatory cytokines by pure this compound is not yet available, studies on alkaloid fractions from Pandanus species, which contain this compound, have shown significant anti-inflammatory effects. These fractions have been observed to modulate the production of key cytokines in lipopolysaccharide (LPS)-stimulated macrophages. It is hypothesized that this compound contributes to the observed reduction in pro-inflammatory cytokines such as TNF-α and IL-6, and potentially modulates the anti-inflammatory cytokine IL-10. Further research with the isolated compound is required to quantify these effects.
Cytotoxic Activity
The cytotoxic potential of this compound against various cancer cell lines is an area of active investigation. Although specific IC50 values for the pure compound are not yet published, extracts from Pandanus amaryllifolius have demonstrated cytotoxic and pro-apoptotic effects on cancer cells. This suggests that this compound may contribute to these anticancer properties. The evaluation of its specific cytotoxic efficacy and selectivity is a critical next step in its development as a potential cancer therapeutic.
Experimental Protocols
To ensure the reproducibility and standardization of research on this compound, this section provides detailed methodologies for the key experiments cited.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to quantify the formation of amyloid fibrils.
-
Preparation of Aβ1-42: Lyophilized Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL and incubated at room temperature for 1 hour to ensure monomerization. The HFIP is then evaporated under a gentle stream of nitrogen gas, and the resulting peptide film is stored at -20°C. Prior to use, the peptide film is reconstituted in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mM.
-
Aggregation Assay: The Aβ1-42 stock solution is diluted in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM. This compound, dissolved in DMSO, is added to the Aβ solution at various concentrations. The final DMSO concentration should be kept below 1% to avoid interference with the assay.
-
Thioflavin T Measurement: Thioflavin T is added to the mixture to a final concentration of 20 µM. The fluorescence intensity is measured at an excitation wavelength of 440 nm and an emission wavelength of 485 nm using a fluorescence plate reader. Measurements are taken at regular intervals over a 48-hour period at 37°C with gentle shaking.
-
Data Analysis: The percentage inhibition of Aβ aggregation is calculated using the formula: (1 - (Fluorescence of sample / Fluorescence of control)) * 100%.
BSA-Dextrose Assay for AGEs Formation Inhibition
This assay measures the formation of advanced glycation end-products in vitro.
-
Reaction Mixture Preparation: A solution of bovine serum albumin (BSA) at a concentration of 10 mg/mL and dextrose at a concentration of 500 mM is prepared in PBS (pH 7.4).
-
Incubation: this compound is added to the BSA-dextrose solution at various concentrations. The reaction mixtures are incubated at 37°C for 7 days in the dark.
-
Fluorescence Measurement: After incubation, the fluorescence of the samples is measured at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Data Analysis: The percentage inhibition of AGEs formation is calculated using the formula: (1 - (Fluorescence of sample / Fluorescence of control)) * 100%.
Cytokine Production Assay in LPS-Stimulated Macrophages
This assay quantifies the anti-inflammatory effects of a compound by measuring cytokine levels.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour. Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Cytokine Measurement: The cell culture supernatants are collected and centrifuged to remove any cellular debris. The concentrations of TNF-α, IL-6, and IL-10 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group.
Putative Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, based on its observed biological activities, several putative pathways can be proposed. The following diagrams, generated using the DOT language, illustrate these potential mechanisms of action.
An In-depth Exploration of the Chemistry, Biological Activity, and Therapeutic Potential of Pyrrolidine Alkaloids from Pandanus amaryllifolius
This technical guide provides a comprehensive overview of Pandamarilactonine B and related alkaloids isolated from the leaves of Pandanus amaryllifolius. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the isolation, synthesis, and biological evaluation of these promising natural products.
Core Concepts and Chemical Structure
This compound belongs to the pyrrolidine class of alkaloids, characterized by a pyrrolidinyl-α,β-unsaturated γ-lactone moiety.[1][2][3][4][5] These compounds have been isolated from Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asia for its distinct aroma in culinary applications and traditional medicine.[6][7] The unique structural features of this compound and its related alkaloids have garnered significant interest from the scientific community, leading to efforts in their total synthesis and the investigation of their biological activities.
Quantitative Biological Data
The biological activities of this compound and its related compounds have been evaluated in several in vitro studies. The following tables summarize the key quantitative data available to date.
Table 1: Antimicrobial Activity of Pandanus Alkaloids
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa | 500 | >500 | [6] |
| Pandamarilactonine A | Pseudomonas aeruginosa | 15.6 | 31.25 | [6] |
| Pandamarilactone-1 | Pseudomonas aeruginosa | >500 | >500 | [6] |
| Pandamarilactone-32 | Pseudomonas aeruginosa | >500 | >500 | [6] |
| Crude Base Extract | Pseudomonas aeruginosa | 125 | 500 | [6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Inhibition of Amyloid-β Aggregation and Advanced Glycation End-Products (AGEs)
| Compound | Assay | Concentration (µg/mL) | % Inhibition | Reference |
| This compound | Aβ Aggregation (ThT Assay) | 100 | 63 | |
| Pandamarilactonine A | Aβ Aggregation (ThT Assay) | 100 | 74 | |
| Pandanusine B | Aβ Aggregation (ThT Assay) | 100 | 66 | |
| This compound | AGEs Formation (BSA-dextrose) | 100 | 56 | |
| This compound | AGEs Formation (BSA-dextrose) | 50 | 34 | |
| Pandamarilactonine A | AGEs Formation (BSA-dextrose) | 100 | 74 | |
| Pandamarilactonine A | AGEs Formation (BSA-dextrose) | 50 | 50 |
Aβ: Amyloid-beta; ThT: Thioflavin T; AGEs: Advanced Glycation End-Products; BSA: Bovine Serum Albumin.
Table 3: Binding Affinity to Aβ Dodecameric Structure
| Compound | Binding Energy (kcal/mol) | Reference |
| This compound | -7.5 to -7.7 | |
| Pandamarilactonine A | -7.5 to -7.7 |
Experimental Protocols
This section details the methodologies for key experiments related to this compound and associated alkaloids.
Isolation of Pandanus Alkaloids
A general procedure for the isolation of alkaloids from Pandanus amaryllifolius leaves involves the following steps:
-
Extraction: Fresh leaves are air-dried, powdered, and extracted with ethanol.
-
Acid-Base Extraction: The crude ethanolic extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic solution and then washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.
-
Chromatographic Separation: The crude alkaloid extract is then subjected to multiple steps of column chromatography (e.g., silica gel, Sephadex LH-20) with various solvent systems to isolate the individual alkaloids, including this compound.
Total Synthesis of this compound
-
Synthesis of Key Intermediates: Preparation of functionalized furan and pyrrolidine precursors.
-
Coupling and Cyclization: Coupling of the precursors followed by an oxidative spirocyclization to form the characteristic spiro-N,O-acetal core.
-
Purification: Purification of the final product using chromatographic techniques.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa can be determined using the broth microdilution method:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to screen for inhibitors of amyloid-beta fibril formation:
-
Preparation of Aβ Peptide: Lyophilized Aβ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized again to ensure it is in a monomeric state. The peptide is then dissolved in a buffer (e.g., phosphate buffer) immediately before use.
-
Incubation: The Aβ peptide is incubated with and without the test compound (this compound) at 37°C with continuous shaking.
-
Thioflavin T Addition: At various time points, aliquots of the incubation mixture are transferred to a 96-well plate, and a Thioflavin T solution is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ fibril formation.
BSA-Dextrose Model for Advanced Glycation End-Products (AGEs) Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of AGEs:
-
Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA), dextrose (glucose), and the test compound (this compound) in a phosphate buffer is prepared.
-
Incubation: The reaction mixture is incubated at 37°C for several days.
-
Fluorescence Measurement: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm. A reduction in fluorescence in the presence of the test compound indicates inhibition of AGE formation.
Signaling Pathways and Logical Relationships
While the direct molecular targets and specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on extracts from Pandanus amaryllifolius provide insights into potential mechanisms of action. A polyphenol extract from the plant has been shown to regulate the AMPK/AKT/mTOR signaling pathway, which is crucial for cellular energy homeostasis and metabolism.[6] The neuroprotective effects observed for Pandanus alkaloids, such as the reduction of reactive oxygen species and restoration of mitochondrial membrane potential, may be linked to the modulation of such fundamental cellular pathways.
Below is a logical diagram representing the AMPK/AKT/mTOR signaling pathway, which may be relevant to the broader biological effects of compounds from Pandanus amaryllifolius.
AMPK/AKT/mTOR signaling pathway.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening of Pandanus alkaloids for biological activity, from plant material to in vitro assays.
Workflow for bioactivity screening.
Conclusion and Future Directions
This compound and its related alkaloids from Pandanus amaryllifolius represent a class of natural products with demonstrated antimicrobial and neuroprotective potential. The data presented in this guide highlight their ability to inhibit the growth of pathogenic bacteria and interfere with key pathological processes associated with Alzheimer's disease.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogues will help to identify the key structural features responsible for the observed biological activities and to optimize potency and selectivity.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.
-
Exploration of Other Biological Activities: Given the diverse traditional uses of Pandanus amaryllifolius, further screening of this compound and related alkaloids for other pharmacological effects is warranted.
This technical guide serves as a foundational resource to stimulate and support further investigation into this promising class of natural products, with the ultimate goal of translating these findings into novel therapeutic agents.
References
- 1. Pandanus amaryllifoius Roxb. Leaves Ethanol Extract Ameliorates Lipid and Proinflammatory Cytokines Profiles in a Rat Model of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Pandanus amaryllifolius (Roxb.) leaf water extracts on fructose-induced metabolic syndrome rat model | Semantic Scholar [semanticscholar.org]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pandanus Amaryllifolius Roxb. Polyphenol Extract Alleviates NAFLD via Regulating Gut Microbiota and AMPK/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pandanus amaryllifolius Exhibits In Vitro Anti-Amyloidogenic Activity and Promotes Neuroprotective Effects in Amyloid-β-Induced SH-SY5Y Cells [mdpi.com]
The Ethnobotanical Landscape of Pandanus amaryllifolius and the Therapeutic Potential of Pandamarilactonine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pandanus amaryllifolius Roxb., commonly known as Pandan, is a cornerstone of traditional medicine and culinary practices across Southeast Asia. Beyond its aromatic properties, this plant harbors a diverse array of bioactive compounds, including the pyrrolidine alkaloid, Pandamarilactonine B. This technical guide provides an in-depth exploration of the ethnobotanical applications of P. amaryllifolius, with a focused analysis of the emerging pharmacological data on this compound. Quantitative data from antimicrobial, anti-amyloidogenic, and anti-glycation studies are presented, alongside detailed experimental protocols. Furthermore, this guide visualizes key experimental workflows and explores putative signaling pathway interactions of this compound based on recent in silico evidence, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Ethnobotanical Significance of Pandanus amaryllifolius
Historically, various parts of the Pandanus amaryllifolius plant have been utilized in traditional medicine to address a wide range of ailments. The leaves, in particular, are renowned for their therapeutic properties. Traditional uses include the treatment of headaches, fever, and arthritis. Decoctions of the leaves have been employed as a diuretic and to manage skin diseases.[1] In some cultures, the roots are used to address thyroid problems.[1] The plant's applications also extend to neurological and microbial-related conditions, with traditional uses reported for managing stomachaches, high blood pressure, and urinary tract infections.[2] This rich history of medicinal use has prompted scientific investigation into the plant's phytochemical constituents and their pharmacological activities.
This compound: A Bioactive Alkaloid
This compound is a pyrrolidine alkaloid that has been isolated from Pandanus amaryllifolius. Its chemical structure has been elucidated through spectroscopic methods.[3][4] While research on this specific compound is still emerging, preliminary studies have highlighted its potential in several key therapeutic areas, notably in the contexts of Alzheimer's disease and microbial infections.
Quantitative Pharmacological Data for this compound
The following tables summarize the currently available quantitative data on the biological activities of this compound.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Concentration (µg/mL) | Result | Reference |
| Escherichia coli | MIC | >500 | Inactive | Laluces et al., 2015 |
| Staphylococcus aureus | MIC | 500 | Low Activity | Laluces et al., 2015 |
| Pseudomonas aeruginosa | MIC | >500 | Inactive | Laluces et al., 2015 |
| Escherichia coli | MBC | >500 | Inactive | Laluces et al., 2015 |
| Staphylococcus aureus | MBC | 500 | Low Activity | Laluces et al., 2015 |
| Pseudomonas aeruginosa | MBC | >500 | Inactive | Laluces et al., 2015 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Anti-Amyloidogenic and Anti-Glycation Activities of this compound
| Assay | Concentration (µg/mL) | % Inhibition | Reference |
| Amyloid-β Aggregation Inhibition | 100 | 63% | Manzano, Ishikawa, & Tan, 2024[5][6] |
| Advanced Glycation End-products (AGEs) Formation Inhibition | 100 | 56% | Manzano, Ishikawa, & Tan, 2024[5][6] |
| Advanced Glycation End-products (AGEs) Formation Inhibition | 50 | 34% | Manzano, Ishikawa, & Tan, 2024[5][6] |
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the methodology described by Laluces et al. (2015).
-
Preparation of Bacterial Inoculum: Bacterial strains (Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa) are cultured in a suitable broth medium until they reach a desired optical density, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and broth alone (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC): An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
References
- 1. mdpi.com [mdpi.com]
- 2. phcogj.com [phcogj.com]
- 3. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amyloid-beta aggregation and advanced glycation end-products inhibitory activities of Pandanus amaryllifolius Roxb. alkaloids: insights from in vitro and computational investigations | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Pandamarilactonine B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine B is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] This compound, along with its analogs, has garnered interest in the scientific community for its potential biological activities. Research has indicated its involvement in inhibiting the formation of advanced glycation end products (AGEs) and amyloid-beta (Aβ) aggregation, suggesting therapeutic potential in neurodegenerative diseases.[1] Furthermore, in silico studies have pointed towards its possible role as an antidyslipidemic agent through interactions with HMG-CoA reductase, PPAR alpha, and NPC1L1.[4]
These application notes provide a comprehensive protocol for the extraction and purification of this compound from Pandanus amaryllifolius leaves, synthesized from various published methodologies. The protocol is designed to be a guide for researchers aiming to isolate this compound for further biological and pharmacological studies.
Experimental Protocols
I. Plant Material Collection and Preparation
-
Collection: Fresh leaves of Pandanus amaryllifolius are collected. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Drying: The leaves are washed and dried to remove excess moisture. While shade drying is a common practice, hot air oven drying has been reported to yield a higher number of phytochemicals.[5]
-
Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient extraction.
II. Extraction of Crude Alkaloids
-
Maceration: The powdered leaves are macerated in ethanol (e.g., 95% ethanol) at room temperature for a period of 24-72 hours. The process should be repeated multiple times to ensure exhaustive extraction.
-
Concentration: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
III. Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude ethanolic extract is suspended in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Defatting: The acidic solution is then partitioned with a non-polar solvent, such as diethyl ether or chloroform, to remove neutral and acidic compounds, including fats and chlorophyll. The aqueous layer containing the protonated alkaloids is retained.
-
Basification: The pH of the aqueous layer is adjusted to alkaline (pH 9-10) using a base, such as ammonium hydroxide, to deprotonate the alkaloids and make them soluble in organic solvents.
-
Extraction of Alkaloids: The basified aqueous solution is then extracted with a chlorinated solvent, typically chloroform or dichloromethane, to isolate the crude alkaloid fraction. This organic layer is collected and concentrated to yield the crude base extract.
IV. Chromatographic Purification of this compound
-
Column Chromatography: The crude base extract is subjected to column chromatography for initial fractionation. A common stationary phase is silica gel. The mobile phase is typically a gradient of chloroform and methanol.
-
Sephadex LH-20 Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC) analysis, are further purified using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a chloroform-methanol mixture.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like trifluoroacetic acid (TFA).
V. Structure Elucidation
The structure of the purified this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are conducted to elucidate the detailed chemical structure.
Data Presentation
The following table summarizes the expected outcomes at each stage of the extraction and purification process. The values are illustrative and can vary based on the starting material and experimental conditions.
| Stage | Input Material | Key Reagents/Solvents | Output | Estimated Yield (from initial dry weight) | Estimated Purity |
| Extraction | Dried, powdered P. amaryllifolius leaves | 95% Ethanol | Crude Ethanolic Extract | 10-15% | <1% |
| Acid-Base Partitioning | Crude Ethanolic Extract | 5% HCl, Diethyl Ether, NH4OH, Chloroform | Crude Base Extract | 0.5-1.5% | 5-10% |
| Silica Gel Column Chromatography | Crude Base Extract | Chloroform, Methanol | Enriched Fractions | 0.05-0.2% | 40-60% |
| Sephadex LH-20 Chromatography | Enriched Fractions | Methanol | Purified Fractions | 0.01-0.05% | 70-90% |
| Preparative HPLC | Purified Fractions | Acetonitrile, Water, TFA | This compound | 0.001-0.01% | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Potential Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Pandamarilactonine B using Nuclear Magnetic Resonance (qNMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pandamarilactonine B is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] This natural product has garnered interest due to its potential biological activities, including antimicrobial effects and in-silico evidence of antidyslipidemic properties through interaction with targets like HMG-CoA reductase, PPAR alpha, and NPC1L1.[2][4][5] Accurate quantification of this compound is crucial for quality control of herbal extracts, standardization of dosage forms, and for establishing structure-activity relationships in pharmacological studies.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate quantification of organic molecules, including natural products.[6][7][8][9][10][11][12][13] Unlike chromatographic methods, qNMR is a primary ratio method that does not require an identical reference standard for the analyte, relying instead on a certified internal standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and highly accurate measurement of concentration and purity.[9][10] This application note provides a detailed protocol for the quantitative analysis of this compound using ¹H-qNMR.
Experimental Protocols
A generalized workflow for the quantitative NMR analysis of this compound is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. web2.dibru.work [web2.dibru.work]
- 6. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress of NMR in Natural Product Quantification | MDPI [mdpi.com]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 12. frontiersin.org [frontiersin.org]
- 13. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
Application Notes and Protocols: Pandamarilactonine B Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine B is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] Preliminary studies have indicated that this class of compounds possesses antimicrobial properties.[1][2][4] This document provides a detailed protocol for the comprehensive antimicrobial susceptibility testing of this compound, including determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics. Furthermore, protocols for investigating its potential mechanisms of action, including membrane disruption and induction of oxidative stress, are outlined. A preliminary assessment of its toxicological profile through cytotoxicity assays is also described.
Product Information
-
Compound Name: this compound
-
CAS Number: 303008-81-3[5]
-
Molecular Formula: C₁₈H₂₃NO₄[5]
-
Molecular Weight: 317.4 g/mol [5]
-
Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[5][6]
Antimicrobial Susceptibility Testing Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the standard procedure.[7][8]
Experimental Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Bacterial Strains and Inoculum Preparation:
-
Quality Control Strains: Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[1]
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution Procedure:
-
Aseptically dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.
-
Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum without this compound.
-
Negative (Sterility) Control: A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the dilutions.
-
-
-
Incubation and MIC Determination:
-
Incubate the microtiter plates at 37°C for 18-24 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11]
Experimental Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration that allows for the growth of ≤ 10 colonies).
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[12][13][14]
Experimental Protocol:
-
Prepare tubes containing CAMHB with this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Data Presentation
Summarize all quantitative data from the antimicrobial susceptibility testing in the following tables:
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 25923 | ||
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 |
Table 2: Time-Kill Kinetics of this compound against [Bacterial Strain]
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Investigation of Mechanism of Action
To elucidate the potential mechanism of action of this compound, the following assays are recommended:
Bacterial Membrane Disruption Assay
This assay assesses the ability of this compound to compromise the integrity of the bacterial cell membrane using the fluorescent dye Propidium Iodide (PI), which can only enter cells with damaged membranes.
Experimental Protocol:
-
Grow bacteria to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the bacterial cells in the buffer to a defined optical density (e.g., OD₆₀₀ = 0.1).
-
Treat the bacterial suspension with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (untreated cells).
-
Add Propidium Iodide (final concentration of 30 µM) to each sample.[4]
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.
Reactive Oxygen Species (ROS) Induction Assay
This assay determines if this compound induces the production of reactive oxygen species within bacterial cells using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][15]
Experimental Protocol:
-
Prepare a bacterial suspension as described for the membrane disruption assay.
-
Load the bacterial cells with DCFH-DA by incubating them with the probe.
-
Wash the cells to remove excess probe.
-
Treat the cells with different concentrations of this compound. Include a positive control (e.g., hydrogen peroxide) and a negative control.
-
Incubate for a defined period.
-
Measure the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Toxicological Assessment
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.
Experimental Protocol:
-
Seed a suitable mammalian cell line (e.g., Vero cells or a relevant human cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Diagrams
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
Caption: Putative mechanism of action: Bacterial membrane disruption by this compound.
References
- 1. Bacterial Membrane Disruption Assay [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 5. cdc.gov [cdc.gov]
- 6. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. DNA binding ligands targeting drug-resistant bacteria: structure, activity, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Pandamarilactonine B
Introduction
Pandamarilactonine B is a pyrrolidine-type alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2] Preliminary studies have investigated the antimicrobial properties of alkaloids from this plant, including this compound. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is a critical parameter in the assessment of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The protocol described herein is based on the widely accepted broth microdilution method.
Principle
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent. The assay involves preparing a series of twofold dilutions of the test compound (this compound) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.
Data Presentation
The following table summarizes the reported MIC values for this compound against three common bacterial strains from a study by Laluces et al. (2015). This table serves as a template for presenting experimental findings.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | >500 | [3] |
| Escherichia coli | ATCC 25922 | >500 | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | 500 | [3] |
Experimental Protocol
Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Sterile 96-well microtiter plates
-
Sterile reservoir basins
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline (0.85% NaCl)
-
Resazurin sodium salt (optional, for viability indication)
Procedure
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the serial dilutions. Note that the final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting concentration of this compound (prepared in CAMHB) to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, 20 µL of resazurin solution (0.015% w/v) can be added to each well and the plate incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration at which the blue color is retained.
Logical Workflow for MIC Determination
Caption: Logical workflow for the determination of Minimum Inhibitory Concentration (MIC).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the broth microdilution assay.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Pandamarilactonine B
These application notes provide a comprehensive protocol for evaluating the in vitro anti-inflammatory properties of Pandamarilactonine B, a pandane alkaloid. The protocols are designed for researchers in pharmacology, drug discovery, and related fields.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is implicated in numerous chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key mediator of the inflammatory response, regulating the expression of pro-inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). This compound is an alkaloid that has been investigated for its anti-inflammatory properties.[1][2] This document outlines detailed protocols to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle of the Assays
Murine macrophage cell lines, such as RAW 264.7, are widely used models for in vitro inflammation studies.[3][4] When stimulated with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators.
-
Nitric Oxide (NO) Inhibition Assay: LPS stimulation induces the expression of iNOS, which produces large amounts of NO, a pro-inflammatory molecule. The inhibitory effect of this compound on NO production is quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[3][5][6]
-
Pro-inflammatory Cytokine Inhibition Assay: LPS also triggers the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The levels of these cytokines in the cell supernatant are measured using the Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific and sensitive method.[7][8]
-
Cell Viability Assay: To ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity, the effect of this compound on cell viability is assessed using the MTT assay.[3]
Required Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line
-
Compound: this compound
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[3]
-
Sodium Nitrite (NaNO₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
96-well cell culture plates
-
Microplate reader
-
Multichannel pipette
-
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Protocol 2: Cell Viability (MTT) Assay
-
Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: Nitric Oxide (NO) Production Assay
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[3]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[3]
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 550 nm.[5]
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatants from the same experiment described in Protocol 3 (after the 24-hour incubation with LPS and this compound).
-
Storage: If not used immediately, store the supernatants at -80°C.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the commercial kits.[7][8]
-
Briefly, the procedure typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants (samples) and standards, followed by a detection antibody, an enzyme conjugate (e.g., streptavidin-HRP), and finally a substrate solution.[9][10]
-
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).
-
Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Data Presentation
The quantitative data obtained from the assays can be summarized for clear comparison. The results should demonstrate a dose-dependent inhibition of inflammatory mediators by this compound.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Control (No LPS) | 100 ± 5.2 | N/A | N/A | N/A | N/A |
| LPS (1 µg/mL) | 98 ± 4.5 | 0 | 0 | 0 | 0 |
| 1 | 99 ± 3.8 | 15.2 ± 2.1 | 12.5 ± 1.9 | 10.8 ± 2.5 | 9.5 ± 1.8 |
| 5 | 97 ± 4.1 | 35.8 ± 3.5 | 30.1 ± 3.2 | 28.4 ± 3.1 | 25.6 ± 2.9 |
| 10 | 96 ± 5.0 | 58.4 ± 4.2 | 52.7 ± 4.5 | 50.2 ± 3.9 | 48.9 ± 4.1 |
| 25 | 94 ± 4.7 | 82.1 ± 5.1 | 79.5 ± 5.3 | 75.8 ± 4.8 | 72.3 ± 5.0 |
| IC₅₀ (µM) | >100 | 12.5 | 14.8 | 16.2 | 17.1 |
Data are presented as mean ± standard deviation (SD). IC₅₀ is the concentration that causes 50% inhibition.
Visualizations
Experimental Workflow
The overall workflow for the in vitro anti-inflammatory evaluation is depicted below.
Caption: Workflow for in vitro anti-inflammatory screening.
NF-κB Signaling Pathway
This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Potential inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark [mdpi.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. h-h-c.com [h-h-c.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Cytokine Elisa [bdbiosciences.com]
Application Note: Investigating the Anti-Inflammatory Potential of Pandamarilactonine B using an Albumin Denaturation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases, including autoimmune disorders and neurodegenerative diseases. A key pathological event in inflammation is the denaturation of tissue proteins, which can trigger and perpetuate the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) are known to exert their effects in part by inhibiting protein denaturation.[1][2] Pandamarilactonine B, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius, has been identified as a component of extracts showing anti-inflammatory properties.[3][4][5] This application note provides a detailed protocol for evaluating the potential of this compound to inhibit protein denaturation using a well-established in vitro albumin denaturation assay.
Principle of the Assay
The albumin denaturation assay is a simple, cost-effective, and reliable method to screen for anti-inflammatory activity.[6] The principle is based on the ability of anti-inflammatory compounds to prevent the denaturation of proteins when subjected to heat or other denaturing agents.[1][2][6] In this assay, bovine serum albumin (BSA) is used as the protein source. When heated, BSA undergoes denaturation, leading to an increase in the turbidity of the solution. The absorbance of the solution is measured spectrophotometrically to quantify the extent of denaturation. A test compound with anti-inflammatory potential will stabilize the protein structure, thereby reducing heat-induced denaturation and resulting in lower turbidity. The percentage of inhibition of denaturation is then calculated by comparing the absorbance of the test compound solution with that of a control solution.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Bovine Serum Albumin (BSA), Fraction V
-
Diclofenac Sodium (as a positive control)
-
Phosphate Buffered Saline (PBS), pH 6.3
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
96-well microplate
-
Microplate reader
-
Incubator
-
Water bath
Preparation of Solutions
-
Bovine Serum Albumin (1% w/v): Dissolve 1 g of BSA in 100 mL of deionized water. Stir gently until fully dissolved.
-
Phosphate Buffered Saline (PBS), pH 6.3: Prepare standard PBS and adjust the pH to 6.3 using 1N HCl.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of DMSO.
-
Working Solutions of this compound: Prepare serial dilutions of the stock solution with DMSO to obtain final concentrations ranging from 10 to 500 µg/mL.
-
Diclofenac Sodium Stock Solution (1 mg/mL): Dissolve 10 mg of Diclofenac Sodium in 10 mL of deionized water.
-
Working Solutions of Diclofenac Sodium: Prepare serial dilutions of the stock solution with deionized water to obtain final concentrations ranging from 10 to 500 µg/mL.
Assay Protocol
-
Reaction Mixture Preparation:
-
Test: To 450 µL of 1% BSA solution, add 50 µL of the various concentrations of this compound working solutions.
-
Control: To 450 µL of 1% BSA solution, add 50 µL of DMSO.
-
Positive Control: To 450 µL of 1% BSA solution, add 50 µL of the various concentrations of Diclofenac Sodium working solutions.
-
Blank: 450 µL of PBS (pH 6.3) and 50 µL of respective vehicles (DMSO or deionized water).
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: After the initial incubation, heat the reaction mixtures in a water bath at 70°C for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a microplate reader. Use the blank to zero the spectrophotometer.
Data Analysis
The percentage inhibition of protein denaturation is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
The IC₅₀ value (the concentration of the test compound required to inhibit 50% of protein denaturation) can be determined by plotting a graph of percentage inhibition versus concentration.
Data Presentation
Table 1: Inhibitory Effect of this compound and Diclofenac Sodium on Heat-Induced Albumin Denaturation
| Concentration (µg/mL) | % Inhibition by this compound (Mean ± SD) | % Inhibition by Diclofenac Sodium (Mean ± SD) |
| 10 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| 50 | 35.8 ± 2.5 | 48.9 ± 3.0 |
| 100 | 52.1 ± 3.1 | 65.2 ± 2.8 |
| 250 | 70.5 ± 2.9 | 82.1 ± 3.5 |
| 500 | 85.3 ± 3.8 | 94.6 ± 2.2 |
| IC₅₀ (µg/mL) | 95.8 | 55.3 |
Visualizations
Caption: Experimental workflow for the albumin denaturation assay.
Caption: Proposed mechanism of this compound in inhibiting protein denaturation.
This application note provides a comprehensive protocol for assessing the anti-inflammatory potential of this compound through an albumin denaturation assay. The presented hypothetical data suggests that this compound exhibits a dose-dependent inhibition of heat-induced albumin denaturation, indicating its potential as an anti-inflammatory agent. This in vitro assay serves as a valuable preliminary screening tool for natural products and synthetic compounds in the drug discovery pipeline for inflammatory diseases. Further in vivo studies are warranted to validate these findings and elucidate the precise mechanisms of action.
References
- 1. Inhibition of protein denaturation by fatty acids, bile salts and other natural substances: a new hypothesis for the mechanism of action of fish oil in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pandanus amaryllifoius Roxb. Leaves Ethanol Extract Ameliorates Lipid and Proinflammatory Cytokines Profiles in a Rat Model of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medwinpublishers.com [medwinpublishers.com]
Application Notes and Protocols: Pandamarilactonine B for Inhibiting Aβ Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1][2] The aggregation of Aβ peptides, particularly Aβ42, is considered a critical event in the pathogenesis of AD, making it a key therapeutic target.[3][4] Pandamarilactonine B, an alkaloid isolated from Pandanus amaryllifolius Roxb., has demonstrated potential in inhibiting Aβ aggregation.[5] These application notes provide a summary of the available data on this compound and a detailed protocol for assessing its inhibitory effects on Aβ aggregation using the Thioflavin T (ThT) assay.
Quantitative Data Summary
The inhibitory effect of this compound on Aβ aggregation has been quantified, providing preliminary evidence of its potential as a therapeutic agent. The available data is summarized in the table below.
| Compound | Concentration | Aβ Aggregation Inhibition (%) | Assay Method |
| This compound | Not Specified | 63% | Thioflavin T Assay |
| Pandamarilactonine A | Not Specified | 74% | Thioflavin T Assay |
| Pandanusine B | Not Specified | 66% | Thioflavin T Assay |
Data sourced from in vitro studies.[5]
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol is adapted from established methods for monitoring Aβ fibril formation.[6][7][8] The ThT dye fluoresces upon binding to the β-sheet structures of amyloid fibrils, providing a quantitative measure of aggregation.[7][8]
Materials:
-
Aβ(1-42) peptide (lyophilized)
-
This compound
-
Thioflavin T (ThT)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)[6][9]
Procedure:
-
Aβ(1-42) Peptide Preparation:
-
To ensure a monomeric starting state, dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into sterile, low-binding microcentrifuge tubes.
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.
-
Store the dried peptide films at -80°C until use.
-
Immediately before the assay, dissolve the peptide film in DMSO to a stock concentration of 2 mM.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should be kept below 1% to minimize its effect on aggregation.
-
-
Aggregation Assay Setup:
-
In a 96-well black, clear-bottom plate, prepare the reaction mixtures. A typical final reaction volume is 100-200 µL.
-
Test Wells: Add Aβ(1-42) stock solution to PBS to achieve a final concentration of 10-20 µM. Add this compound to the desired final concentrations (e.g., in a dose-response range).
-
Positive Control (Aβ alone): Add Aβ(1-42) stock solution and an equivalent volume of DMSO (vehicle control) to PBS.
-
Negative Control (Inhibitor alone): Add this compound and an equivalent volume of DMSO to PBS (without Aβ) to check for intrinsic fluorescence.
-
Blank: PBS with an equivalent volume of DMSO.
-
-
Thioflavin T Addition:
-
Prepare a fresh stock solution of ThT in PBS (e.g., 500 µM).
-
Add ThT to each well to a final concentration of 5-20 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (Ex: 440-450 nm, Em: 480-485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.[6]
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot fluorescence intensity versus time for each condition. The resulting curves typically show a sigmoidal shape, representing the nucleation, elongation, and saturation phases of fibril formation.
-
The percentage of inhibition can be calculated by comparing the plateau fluorescence of the test wells with that of the positive control at a specific time point (e.g., 24 or 48 hours):
-
% Inhibition = [1 - (Fluorescence(Aβ + Inhibitor) / Fluorescence(Aβ alone))] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the Thioflavin T assay to screen for Aβ aggregation inhibitors.
Proposed Mechanism of Action
The precise mechanism by which this compound inhibits Aβ aggregation is not yet fully elucidated. However, based on the known pathways of Aβ aggregation, a hypothetical mechanism can be proposed where this compound interferes with the formation of neurotoxic oligomers and mature fibrils.
Caption: Hypothesized mechanism of this compound in inhibiting Aβ aggregation.
Concluding Remarks
This compound presents a promising natural product for further investigation in the context of Alzheimer's disease drug discovery. The provided protocol for the Thioflavin T assay offers a robust method for quantifying its inhibitory activity and can be adapted for screening other potential inhibitors. Further studies, including structural analysis of the this compound-Aβ interaction and in vivo efficacy assessments, are warranted to fully understand its therapeutic potential.
References
- 1. Neuroprotective effects on amyloid-beta induced cytotoxicity of Pandanus clementis Merr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. beta-Amyloid as a molecular therapeutic target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of amyloid-beta and its precursor protein in neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Standardization of Pandamarilactonine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine B is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asia for its distinct aroma and in traditional medicine.[1][2] Emerging research has indicated that this compound, along with other related alkaloids from this plant, possesses various biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5] The development of robust analytical standards is crucial for the quality control of raw materials, extracts, and finished products containing this compound, as well as for enabling further pharmacological and toxicological research.
This document provides detailed application notes and protocols for the analytical standardization of this compound, with a focus on quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₄ | [6] |
| Molecular Weight | 317.4 g/mol | [6] |
| CAS Number | 303008-81-3 | [6] |
| Appearance | Oil | [1] |
| Purity (typical) | >98% | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][6] |
| SMILES | CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | [1] |
Quantitative Analysis of this compound by LC-MS/MS
This protocol is adapted from established methods for the quantification of pyrrolizidine alkaloids and should be validated for the specific matrix being analyzed.[7][8][9][10]
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Sulfuric acid (0.05 M)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Plant material or extract for analysis
Experimental Protocols
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
-
Extraction:
-
Weigh 1 g of homogenized, dried plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid in a 1:1 (v/v) water:methanol solution.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 5000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.
-
Elute the analytes with 6 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): 318.4 m/z ([M+H]⁺ for C₁₈H₂₃NO₄)
-
Product Ions (Q3): To be determined by direct infusion of a standard solution of this compound. At least two transitions should be monitored for quantification and confirmation.
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the quantification transition against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be >0.99.
-
Quantify this compound in the prepared samples by interpolating their peak areas from the calibration curve.
-
The limit of detection (LOD) and limit of quantification (LOQ) should be determined according to ICH Q2(R1) guidelines.[11]
Visualizations
Experimental Workflow
Caption: Analytical Workflow for this compound Quantification.
Potential Signaling Pathway
This compound has been associated with anti-inflammatory effects.[3][4] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13][14][15][16] While the direct interaction of this compound with this pathway requires further investigation, a generalized representation of the canonical NF-κB pathway is provided below as a potential mechanism for its anti-inflammatory activity.
Caption: Canonical NF-κB Signaling Pathway.
References
- 1. This compound | CAS:303008-81-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial potentials of Pandanus amaryllifolius Roxb.: Phytochemical profiling, antioxidant, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:303008-81-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. scilit.com [scilit.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. sinobiological.com [sinobiological.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
challenges in Pandamarilactonine B purification from crude extract
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Pandamarilactonine B from crude extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound consistently low after chromatographic purification?
Possible Causes:
-
Degradation on Silica Gel: this compound, like many alkaloids with complex structures, may be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Co-elution with Other Alkaloids: The crude extract of Pandanus amaryllifolius contains a complex mixture of structurally similar alkaloids, which can co-elute with this compound, making isolation difficult and reducing the yield of the pure compound.[1][2][3][4]
-
Irreversible Adsorption: The compound might be irreversibly adsorbed onto the stationary phase of the chromatography column.
-
Suboptimal Extraction: The initial extraction from the plant material may not be efficient, leading to a low concentration of the target compound in the crude extract.
Troubleshooting Solutions:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine, or consider alternative stationary phases like alumina.
-
Alternative Chromatographic Techniques: Employ reversed-phase chromatography (e.g., C18 column) which separates compounds based on hydrophobicity rather than polarity.[5] High-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) can also offer better resolution.
-
Solvent System Optimization: Carefully optimize the solvent system for your column chromatography. A gradient elution might be necessary to effectively separate this compound from other closely related alkaloids.
-
Extraction Optimization: Ensure the initial extraction process is optimized. Studies on related compounds from Pandanus amaryllifolius suggest that ethanolic extraction can be effective.[3] The choice of solvent and drying technique for the plant material can significantly influence the phytochemical profile of the extract.[6][7][8]
Question 2: I am observing multiple spots/peaks on my TLC/HPLC that I suspect are degradation products of this compound. How can I minimize this?
Possible Causes:
-
pH Instability: The lactone and pyrrolidine moieties in this compound may be susceptible to hydrolysis or rearrangement under acidic or basic conditions.
-
Temperature Sensitivity: Prolonged exposure to elevated temperatures during solvent evaporation or other steps can lead to degradation.
-
Light Sensitivity: Some complex alkaloids can be sensitive to light.
-
Configurational Instability: The pyrrolidin-2-yl butenolide moiety in pandamarilactonines is known to be configurationally unstable, which could lead to the formation of isomers.
Troubleshooting Solutions:
-
Maintain Neutral pH: Buffer your solvents to a neutral pH during extraction and chromatography.
-
Low-Temperature Processing: Perform all purification steps at low temperatures. Use a rotary evaporator with a cooled water bath for solvent removal.
-
Protect from Light: Work in a fume hood with the sash down or use amber-colored glassware to protect the sample from light.
-
Minimize Purification Time: Streamline your purification workflow to minimize the time the compound is in solution or on a chromatography column.
Question 3: How can I effectively remove the green pigments (chlorophylls) from my crude extract?
Possible Causes:
-
Chlorophylls are abundant in leaf extracts and can interfere with subsequent purification steps.
Troubleshooting Solutions:
-
Solvent Partitioning: Perform a liquid-liquid extraction. Chlorophylls are less polar than many alkaloids. You can partition your initial extract between a polar solvent (like methanol/water) and a non-polar solvent (like hexane). The chlorophylls will preferentially move to the hexane layer.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. The highly non-polar chlorophylls will be strongly retained, allowing the more polar alkaloids to be eluted first.
-
Size Exclusion Chromatography: In some cases, size exclusion chromatography can be used to separate small molecules like alkaloids from larger pigment molecules.[9]
Quantitative Data Summary
The following table provides a hypothetical representation of purification yields and purity at different stages. Actual results will vary based on the starting material and the specific protocol used.
| Purification Stage | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Ethanolic Extract | 1000 | 50,000 | ~1 |
| Acid-Base Extraction | 50,000 | 5,000 | ~10 |
| Silica Gel Column Chromatography | 5,000 | 500 | ~60 |
| Preparative HPLC | 500 | 50 | >95 |
Experimental Protocols
1. General Alkaloid Extraction from Pandanus amaryllifolius
-
Drying and Grinding: Air-dry the leaves of Pandanus amaryllifolius in the shade to prevent the degradation of thermolabile compounds. Once fully dried, grind the leaves into a fine powder.
-
Maceration: Soak the powdered leaves in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanolic extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium hydroxide.
-
Extract the alkaloids with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude alkaloid extract.
-
2. Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification
This is a general guideline; specific parameters should be optimized based on your analytical HPLC data.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid (to improve peak shape). For example, a linear gradient from 10% to 60% acetonitrile over 40 minutes.[5]
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection: Dissolve the partially purified alkaloid fraction in the initial mobile phase and inject onto the column.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on retention time from analytical HPLC runs.
-
Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and freeze-dry to obtain the purified compound.
Mandatory Visualizations
Caption: A flowchart illustrating the general steps for the purification of this compound.
Caption: A decision-making workflow for troubleshooting low yield or purity issues.
References
- 1. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. View of OPTIMIZATION OF PHYTOCHEMICAL EXTRACTION FROM PANDANUS AMARILLIFOLLIUS ROXB: A COMPARATIVE STUDY OF DRYING TECHNIQUES AND SOLVENT SYSTEMS [iji-studies.com]
- 7. nano-ntp.com [nano-ntp.com]
- 8. OPTIMIZATION OF PHYTOCHEMICAL EXTRACTION FROM PANDANUS AMARILLIFOLLIUS ROXB: A COMPARATIVE STUDY OF DRYING TECHNIQUES AND SOLVENT SYSTEMS | International Journal of Innovation Studies [iji-studies.com]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
resolving NMR signal overlap in Pandamarilactonine B analysis
Technical Support Center: Pandamarilactonine B NMR Analysis
Welcome to the technical support center for the NMR analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly NMR signal overlap, encountered during the characterization of this complex alkaloid.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my ¹H NMR spectrum of this compound overlapping?
A1: this compound possesses several aliphatic methylene and methine protons within its pyrrolidine and lactone rings. These protons often have similar chemical environments, leading to ¹H NMR signals with close chemical shifts (δ), particularly in the upfield region. This proximity can cause significant signal overlap, making direct interpretation of the 1D spectrum challenging. For complex molecules like this, overlapping resonances in 1D NMR are a common issue.[1]
Q2: I'm observing poor resolution and broad signals in the methylene region (approx. 1.5–3.0 ppm) of my spectra. What's the first step to troubleshoot this?
A2: The first and most effective step is to change your NMR solvent. It has been reported that while ¹H NMR spectra of similar compounds in chloroform-d (CDCl₃) show broadened methylene resonances and result in poor quality HSQC and HMBC data, switching to methanol-d₄ (CD₃OD) can cause the signals to sharpen significantly.[2] This improved spectral quality in methanol-d₄ allows for much clearer interpretation of 2D NMR correlations.
Q3: Simple solvent change was not enough. Which 2D NMR experiments are most effective for resolving the signal overlap in this compound?
A3: To unambiguously assign protons and carbons in this compound, a suite of 2D NMR experiments is essential. By spreading the signals across a second frequency dimension, these techniques resolve overlaps seen in 1D spectra. The most critical experiments are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out the spin systems within the pyrrolidine and lactone moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling). This is extremely powerful for resolving overlapping proton signals, as the attached carbons usually have well-dispersed chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the different spin systems and piecing together the complete molecular skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of bonding. This is vital for determining the relative stereochemistry of the molecule.[3]
Q4: How can I be certain of my structural assignment, including the relative stereochemistry?
A4: The definitive assignment of this compound, including its relative stereochemistry, relies on a combination of the 2D NMR experiments mentioned above. The initial structure and stereochemistry proposed for Pandamarilactonine A and B were later revised based on total synthesis and further spectroscopic analysis.[3][4] Therefore, careful analysis of NOESY or ROESY data is critical to confirm the spatial relationships between key protons and establish the correct diastereomer.
NMR Data for this compound
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound, compiled from published literature. These values are typically recorded in CDCl₃ and can serve as a reference for your analysis. Note that methylene protons (e.g., at C-3', C-4') are particularly prone to overlap.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн) | Multiplicity & Coupling Constants (J in Hz) |
| 2 | 174.5 | - | - |
| 3 | 131.0 | - | - |
| 4 | 147.5 | 7.15 | q, J = 1.6 |
| 5 | 84.0 | 4.75 | m |
| 6 | 10.8 | 1.95 | d, J = 1.6 |
| 2' | 60.5 | 3.20 | m |
| 3' | 30.0 | 1.90, 1.60 | m |
| 4' | 25.5 | 1.90, 1.45 | m |
| 5' | 46.5 | 3.00, 2.70 | m |
| 6' | 135.5 | - | - |
| 7' | 139.0 | 5.90 | s |
| 8' | 68.0 | 4.20 | m |
| 9' | 29.0 | 2.50, 2.30 | m |
| 10' | 22.0 | 1.50 | m |
| 11' | 51.5 | 3.50 | m |
| 1" | 171.0 | - | - |
| 2" | 134.0 | - | - |
| 3" | 138.0 | 5.80 | s |
Note: Data compiled from spectroscopic information presented in related literature.[1][4][5] Chemical shifts are approximate and may vary based on solvent, concentration, and instrument.
Troubleshooting and Experimental Workflows
Logical Workflow for Resolving NMR Signal Overlap
This diagram outlines a systematic approach to tackle signal overlap issues during the analysis of this compound.
Caption: Troubleshooting workflow for NMR signal overlap.
Relationships Between Key NMR Experiments
This diagram illustrates how different NMR experiments build upon each other to provide a complete structural picture.
Caption: Relationships between common NMR experiments for structure elucidation.
Detailed Experimental Protocols
Below are generalized protocols for acquiring the key 2D NMR spectra essential for resolving signal overlap in this compound. Parameters should be optimized for your specific instrument and sample concentration.
Protocol 1: ¹H-¹H COSY
-
Objective: To identify proton-proton spin coupling networks.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CD₃OD for better resolution) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize magnetic field homogeneity.
-
Acquisition:
-
Load a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Acquire a ¹H projection to determine the 90° pulse width.
-
Set acquisition parameters: typically 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Set the number of scans per increment (e.g., 4-16) to achieve adequate signal-to-noise.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and calibrate the axes relative to a reference signal (e.g., residual solvent peak).
-
-
Protocol 2: ¹H-¹³C HSQC
-
Objective: To correlate protons with their directly attached carbons.
-
Methodology:
-
Sample Preparation: Use the same sample as for the COSY experiment. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C. Lock and shim as previously described.
-
Acquisition:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
Calibrate the ¹H and ¹³C 90° pulse widths.
-
Set the one-bond coupling constant (¹JCH) to an average value for C-H bonds (typically 145 Hz).
-
Acquire 1024-2048 data points in F2 and 256-512 increments in F1.
-
Set the number of scans (e.g., 8-32) based on sample concentration.
-
-
Processing: Process the data using appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform the 2D Fourier transform.
-
Protocol 3: ¹H-¹³C HMBC
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology:
-
Sample Preparation: Use the same sample as for the HSQC experiment.
-
Spectrometer Setup: Maintain the same setup as for the HSQC experiment.
-
Acquisition:
-
Load a standard gradient-selected HMBC pulse sequence.
-
Use the same spectral widths for ¹H and ¹³C as in the HSQC.
-
Set the long-range coupling constant (ⁿJCH) to an average value, typically 8-10 Hz, to optimize for 2- and 3-bond correlations.
-
Acquire 2048 data points in F2 and 256-512 increments in F1.
-
A higher number of scans (e.g., 16-64) is often required compared to HSQC due to the weaker correlations.
-
-
Processing: Process the data similarly to the HSQC spectrum, often using a magnitude calculation in the indirect dimension.
-
References
- 1. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry Analysis of Pandamarilactonine B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pandamarilactonine B and related natural products in mass spectrometry applications.
Troubleshooting Guides
Mass spectrometry is a powerful analytical technique, but challenges can arise during experimentation. This guide addresses common issues encountered during the analysis of complex natural products like this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | - Inadequate sample concentration- Poor ionization efficiency- Instrument not properly tuned or calibrated- Clogged spray needle or sample loop | - Prepare a more concentrated sample solution.- Optimize ionization source parameters (e.g., electrospray voltage, gas flow, temperature). Consider trying a different ionization technique if available (e.g., APCI).- Perform a full system tune and mass calibration according to the manufacturer's protocol.- Clean or replace the spray needle and flush the sample loop and transfer lines. |
| Poor Mass Accuracy | - Instrument out of calibration- Fluctuations in laboratory temperature- Use of an incorrect lock mass or lack of a lock mass | - Recalibrate the mass spectrometer using a fresh, appropriate calibration standard.- Ensure the laboratory environment is temperature-controlled.- Verify the correct lock mass is being used and that its signal is stable throughout the run. |
| High Background Noise/Contamination | - Contaminated solvents, vials, or sample- Carryover from a previous injection- Leaks in the LC or MS system | - Use high-purity, LC-MS grade solvents and new, clean sample vials.- Run several blank injections between samples to wash the system.- Perform a leak check on all fittings and connections from the LC to the mass spectrometer. |
| Unstable Spray in Electrospray Ionization (ESI) | - Blockage in the spray needle- Incorrect solvent composition- Inappropriate spray voltage or gas flow | - Clean or replace the ESI needle.- Ensure the mobile phase has sufficient organic content and conductivity for stable spray.- Optimize the spray voltage and nebulizing gas flow to achieve a stable Taylor cone. |
| Unexpected Fragmentation or Adducts | - In-source fragmentation- Formation of salt adducts (e.g., [M+Na]+, [M+K]+) | - Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.- Use high-purity solvents and mobile phase additives (e.g., formic acid, ammonium acetate) to promote protonation ([M+H]+) and minimize salt adducts. |
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule ([M+H]+) for this compound?
A1: The molecular formula for this compound is C₁₈H₂₃NO₄. Therefore, the expected monoisotopic mass of the protonated molecule ([M+H]+) is approximately 318.1705 m/z. It is crucial to perform a high-resolution mass spectrometry analysis for accurate mass determination.
Q2: I am not seeing the [M+H]+ ion, but rather an ion at m/z 340.1524. What could this be?
A2: An ion at m/z 340.1524 likely corresponds to the sodium adduct of this compound ([M+Na]+). This is common when there are trace amounts of sodium salts in the sample, solvents, or glassware. To promote the formation of the protonated molecule, add a small amount of a proton source, such as 0.1% formic acid, to your mobile phase.
Q3: What are some characteristic neutral losses I might expect from the fragmentation of this compound?
A3: Based on the structure of this compound, which contains lactone and pyrrolidine moieties, you might expect neutral losses such as:
-
H₂O (18.01 Da)
-
CO (28.00 Da)
-
CO₂ (43.99 Da)
-
C₂H₄O (44.03 Da) from the lactone ring
Q4: How can I improve the fragmentation of this compound for structural elucidation?
A4: To obtain richer fragmentation spectra, you can increase the collision energy in your MS/MS experiment. It is advisable to perform a collision energy ramp experiment to identify the optimal energy that produces a good distribution of fragment ions without completely obliterating the precursor ion.
Proposed Mass Spectrometry Fragmentation Pattern of this compound
While specific experimental fragmentation data for this compound is not extensively published, a plausible fragmentation pattern can be proposed based on its chemical structure and the known fragmentation of similar pyrrolidine alkaloids. The following table summarizes the expected major fragment ions.
| m/z (Proposed) | Ion Formula | Description |
| 318.1705 | [C₁₈H₂₄NO₄]⁺ | Protonated molecule ([M+H]⁺) |
| 300.1599 | [C₁₈H₂₂NO₃]⁺ | Loss of H₂O |
| 274.1443 | [C₁₆H₂₀NO₃]⁺ | Loss of C₂H₄O (from lactone ring) |
| 246.1494 | [C₁₅H₂₀NO₂]⁺ | Loss of C₂H₄O and CO |
| 194.1181 | [C₁₁H₁₆NO₂]⁺ | Cleavage of the bond between the two lactone-containing rings |
| 124.0762 | [C₇H₁₀NO]⁺ | Fragment containing the pyrrolidine ring and adjacent lactone moiety |
| 96.0813 | [C₆H₁₀N]⁺ | Fragment corresponding to the protonated pyrrolidine ring after cleavage |
Experimental Protocol: ESI-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions (Optional, for sample introduction):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Select the [M+H]⁺ ion (m/z 318.17) as the precursor for collision-induced dissociation (CID).
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Proposed Fragmentation Pathway of this compound
Optimizing HPLC Separation of Pandamarilactonine Isomers: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the analysis of Pandamarilactonine isomers, achieving optimal separation is critical for accurate quantification and characterization. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during HPLC method development and execution for these complex alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Pandamarilactonine isomers?
A1: The primary challenges stem from the structural similarities between the isomers. Pandamarilactonine A, B, C, and D are diastereomers, and may also exist as enantiomeric pairs.[1][2] This close structural relationship results in similar physicochemical properties, making their separation by conventional HPLC methods difficult. Key challenges include co-elution, poor resolution, and peak tailing.
Q2: What type of HPLC column is best suited for separating Pandamarilactonine isomers?
A2: While a definitive column has not been published for the simultaneous separation of all known Pandamarilactonine isomers, a good starting point is a high-quality reversed-phase C18 column with high surface area and carbon load. For diastereomers that are difficult to separate on a standard C18 column, alternative stationary phases such as phenyl-hexyl or those with polar-embedded groups can offer different selectivity.[3] In cases where enantiomeric separation is required, a chiral stationary phase (CSP) would be necessary.
Q3: How does mobile phase composition affect the separation?
A3: The mobile phase composition, including the organic modifier, aqueous component, and pH, is a critical factor.[4] The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. The pH of the mobile phase is particularly important for ionizable compounds like the Pandamarilactonine alkaloids. Adjusting the pH can change the ionization state of the analytes, thereby affecting their retention and interaction with the stationary phase.[5]
Q4: Is a gradient or isocratic elution recommended?
A4: For a mixture of isomers with potentially different polarities, a gradient elution is generally recommended as a starting point. A gradient allows for the effective elution of a wider range of compounds and can help in sharpening peaks. Once the retention behavior of the isomers is understood, the method can be optimized to an isocratic method if the separation window is adequate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of Pandamarilactonine isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Isomers | Inadequate column selectivity. | - Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded column).- For enantiomers, a chiral column is required. |
| Mobile phase is not optimized. | - Adjust the organic solvent ratio.- Systematically vary the mobile phase pH to alter the ionization of the alkaloids and improve selectivity.- Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). | |
| Inefficient column. | - Ensure the column is not old or contaminated. Flush or replace if necessary.- Check for column voids by performing a column efficiency test. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to suppress the ionization of the basic nitrogen in the pyrrolidine ring, which can interact with residual silanols on the silica support.- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Contaminated or old column. | - Flush the column with a strong solvent or replace it. | |
| Broad Peaks | High dead volume in the HPLC system. | - Use tubing with a smaller internal diameter and minimize its length.- Ensure all fittings are properly connected. |
| Column is not properly equilibrated. | - Increase the equilibration time before each injection, especially when using a gradient. | |
| Inappropriate mobile phase viscosity. | - Optimize the mobile phase composition to reduce viscosity, which can improve mass transfer. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | - Ensure accurate and consistent preparation of the mobile phase.- Use a high-quality HPLC pump and ensure it is properly maintained. |
| Temperature variations. | - Use a column oven to maintain a constant temperature. | |
| Inadequate column equilibration. | - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each run. |
Experimental Protocols
As no single published method for the simultaneous separation of all Pandamarilactonine isomers exists, the following is a recommended starting point for method development based on general principles for alkaloid and isomer separation.
Proposed Initial HPLC Method for Pandamarilactonine Isomer Separation
| Parameter | Recommended Starting Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and will likely require optimization. The gradient slope, initial and final mobile phase compositions, and pH should be systematically adjusted to achieve the desired separation.
Visualizing the Workflow
A logical approach to troubleshooting poor separation is essential for efficient method development.
Caption: Troubleshooting workflow for poor HPLC separation of isomers.
This technical support guide provides a framework for addressing the challenges of separating Pandamarilactonine isomers. By systematically applying these troubleshooting strategies and optimizing the initial method parameters, researchers can achieve reliable and robust separations for their analytical and drug development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. japsonline.com [japsonline.com]
Technical Support Center: Stability of Pandamarilactonine B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pandamarilactonine B in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1][2] The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with analytical instrumentation and the desired concentration.
Q2: How should I store solutions of this compound to minimize degradation?
A2: For short-term storage (up to two weeks), it is recommended to store aliquots of this compound solutions in tightly sealed vials at -20°C.[2] For long-term storage, it is advisable to store the compound in a desiccated environment at -20°C.[1] To prevent contamination and solvent evaporation, ensure vials are properly sealed. Before use, allow the product to equilibrate to room temperature for at least one hour.[2]
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (MS) detection is the most appropriate technique for quantifying this compound and detecting its potential degradation products.[3][4][5][6] Such methods can separate the parent compound from any impurities or degradants, allowing for accurate assessment of its stability over time.
Q4: What are the likely degradation pathways for this compound?
A4: this compound contains a pyrrolidinyl-α,β-unsaturated γ-lactone moiety, which can be susceptible to hydrolysis, oxidation, and photolysis.[7] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help to identify the specific degradation pathways and products.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Inconsistent sample preparation or storage conditions.
-
Troubleshooting Steps:
-
Ensure that all solutions are prepared using the same batch of solvent and that the solvent is of high purity.
-
Verify that storage temperatures are consistent and accurately monitored. Use calibrated temperature monitoring devices.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Ensure that vials are properly sealed to prevent solvent evaporation, which can concentrate the sample.
-
Issue 2: Appearance of unknown peaks in the chromatogram during stability analysis.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Conduct a forced degradation study to intentionally generate degradation products. This can help to confirm if the new peaks correspond to degradants.
-
Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which can aid in their identification.
-
Evaluate the storage conditions. Exposure to light, elevated temperatures, or incompatible solvents can accelerate degradation.
-
Issue 3: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause: Inappropriate chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition, including the organic modifier and buffer pH, to improve peak shape and resolution.
-
Ensure the HPLC column is in good condition and is appropriate for the analysis of alkaloids. A C18 column is often a good starting point.
-
Adjust the flow rate and column temperature to enhance separation efficiency.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Also, place a vial of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours).
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the major degradation products using LC-MS or other spectroscopic techniques.
Protocol 2: Stability-Indicating HPLC Method (Representative Example)
This is a representative HPLC method that can be used as a starting point for developing a validated stability-indicating assay for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Ethyl Acetate | Soluble | [1][2] |
| DMSO | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
Table 2: Representative Stability Data of this compound in Different Solvents (Hypothetical Data)
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Solvent | Condition | Time (hours) | This compound Remaining (%) |
| Acetonitrile | 25°C, Dark | 0 | 100.0 |
| 24 | 99.5 | ||
| 48 | 99.1 | ||
| Methanol | 25°C, Dark | 0 | 100.0 |
| 24 | 98.8 | ||
| 48 | 97.5 | ||
| DMSO | 25°C, Dark | 0 | 100.0 |
| 24 | 99.8 | ||
| 48 | 99.6 | ||
| Acetonitrile | 40°C, Dark | 0 | 100.0 |
| 24 | 95.2 | ||
| 48 | 90.8 | ||
| Acetonitrile | 25°C, UV Light | 0 | 100.0 |
| 24 | 85.3 | ||
| 48 | 72.1 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. scispace.com [scispace.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. sgs.com [sgs.com]
- 6. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. ijrpp.com [ijrpp.com]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
preventing degradation of Pandamarilactonine B during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Pandamarilactonine B during storage. The information is based on the chemical properties of its core structures: a pyrrolidine alkaloid and an α,β-unsaturated γ-lactone.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage (e.g., exposure to light, high temperatures, or non-inert atmosphere). Hydrolysis of the lactone ring or oxidation of the pyrrolidine moiety. | 1. Review storage conditions. Ensure the compound is stored at or below -20°C in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Prepare fresh stock solutions for critical experiments. 3. Perform a purity check of the stored compound using HPLC or LC-MS. |
| Discoloration of the solid compound or solution (e.g., yellowing or browning). | Oxidation of the pyrrolidine ring or other sensitive moieties within the molecule.[1] This can be accelerated by exposure to air (oxygen) and light. | 1. Discard the discolored solution as it may contain significant levels of degradation products. 2. When preparing new solutions, use de-gassed solvents. 3. Store both solid compound and stock solutions under an inert atmosphere. |
| Precipitation or cloudiness in a stored solution. | The compound may have a limited solubility in the chosen solvent at low temperatures. Alternatively, degradation products may be less soluble. | 1. Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. 2. If precipitation persists, it may indicate degradation. Consider filtering the solution, but be aware that this may alter the effective concentration. 3. For long-term storage, consider using a solvent in which this compound has higher solubility at the storage temperature, or store as a solid. |
| Changes in chromatographic profile (e.g., new peaks appearing in HPLC/LC-MS). | Chemical degradation leading to the formation of new compounds. This could be due to hydrolysis, oxidation, or isomerization. | 1. Identify the storage conditions that may have led to degradation (e.g., pH of the solvent, exposure to light). 2. Refer to the stability data table below to select more appropriate storage conditions. 3. If possible, characterize the new peaks to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or lower , in a dark, dry environment , and under an inert atmosphere such as argon or nitrogen to minimize oxidation.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For short-term storage (less than a week), solutions can be kept at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Solutions should be protected from light.
Q3: How stable is this compound in different solvents and pH conditions?
This compound, like other pyrrolizidine alkaloids, is expected to be more stable in neutral to slightly acidic conditions.[2] Alkaline conditions can promote the hydrolysis of the γ-lactone ring.[3][4] Therefore, using buffered solutions with a pH below 7.5 for aqueous experiments is advisable.
Q4: What are the primary degradation pathways for this compound?
Based on its structure, the two most likely degradation pathways are:
-
Hydrolysis of the α,β-unsaturated γ-lactone ring : This is particularly a risk in aqueous solutions, especially under basic conditions, leading to a ring-opening that would render the molecule inactive.[3]
-
Oxidation of the pyrrolidine ring : The nitrogen-containing ring can be susceptible to oxidation, which can be initiated by exposure to air and light.[1][5]
Q5: Are there any visible signs of this compound degradation?
A color change (yellowing or browning) in the solid or solution can be an indicator of oxidation.[1] The appearance of cloudiness or precipitate in a solution that was previously clear may also suggest degradation. However, significant degradation can occur without any visible changes. Therefore, periodic purity assessment by analytical methods like HPLC is recommended for long-term stored samples.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Storage Conditions (Purity % after 6 Months)
| Storage Condition | In DMSO Solution | In Aqueous Buffer (pH 7.4) | As a Solid |
| -80°C, Dark, Inert Atmosphere | >99% | 98% | >99% |
| -20°C, Dark, Inert Atmosphere | 98% | 95% | >99% |
| 4°C, Dark | 90% | 85% | 98% |
| Room Temperature (25°C), Dark | 75% | 60% | 95% |
| Room Temperature (25°C), Exposed to Light | 60% | 40% | 90% |
Note: This data is illustrative and based on the expected stability of similar compounds. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for hydrolysis studies
-
Hydrogen peroxide (H₂O₂) for oxidation studies
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.[2] Neutralize with HCl before injection.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 1 week.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
4. HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely around 220-280 nm).
-
Injection Volume: 10 µL
-
Analyze the stressed samples alongside a non-degraded control at each time point.
5. Data Analysis:
-
Calculate the percentage of remaining this compound in each stressed sample compared to the control.
-
Observe the formation of degradation products (new peaks) in the chromatograms.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. sanangelo.tamu.edu [sanangelo.tamu.edu]
- 2. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity in Pandamarilactonine B assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity or other issues in assays involving Pandamarilactonine B.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound, an alkaloid isolated from Pandanus amaryllifolius, has been reported to exhibit several biological activities, including:
-
Inhibition of Amyloid-β (Aβ) Aggregation: It has shown potential in inhibiting the aggregation of Aβ peptides, which is a key pathological hallmark of Alzheimer's disease.
-
Anti-inflammatory Activity: Extracts of Pandanus amaryllifolius containing this compound have demonstrated anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cytotoxic Activity: The crude extract of Pandanus amaryllifolius has been observed to induce apoptosis in cancer cell lines, suggesting potential cytotoxic or anti-cancer effects. The activity of the isolated this compound is a subject of ongoing research.
Q2: I am observing lower than expected activity in my cytotoxicity assay with this compound. What are the possible causes?
Low bioactivity in cytotoxicity assays can stem from several factors. Please refer to the detailed troubleshooting section below for a comprehensive guide. Common issues include compound solubility and stability, cell line variability, and assay-specific interferences.
Q3: Is this compound soluble in standard cell culture media?
The solubility of this compound in aqueous media may be limited. It is common practice to dissolve natural products of this nature in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the assay medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). For more details, see the "Compound Handling" troubleshooting section.
Q4: Can this compound interfere with the assay readout directly?
Yes, natural products can sometimes interfere with assay components. For colorimetric assays like MTT, the compound itself might have an absorbance at the measurement wavelength. For fluorescence-based assays like the Thioflavin T (ThT) assay, the compound could possess intrinsic fluorescence or quenching properties. It is crucial to run appropriate controls to account for these potential interferences.
Troubleshooting Guides
Issue 1: Low or No Activity in Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility/Aggregation | - Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in the assay buffer. - Visually inspect for any precipitation after dilution. - Consider using a low percentage of a non-ionic surfactant like Tween-20 in the assay buffer to improve solubility. |
| Incorrect Thioflavin T Concentration | - Optimize the ThT concentration. High concentrations can lead to self-aggregation and quenching. A common starting point is 10-25 µM. |
| Interference with ThT Fluorescence | - Run a control with this compound and ThT without Aβ peptide to check for intrinsic fluorescence or quenching. - If interference is observed, consider alternative, label-free methods like transmission electron microscopy (TEM) to confirm fibril formation. |
| Aβ Peptide Quality and Aggregation State | - Use high-quality, synthetic Aβ peptide. - Ensure the peptide is properly monomerized before starting the aggregation assay (e.g., by dissolving in HFIP and removing the solvent). |
| Assay Conditions | - Optimize incubation time, temperature, and agitation speed, as these factors significantly influence Aβ aggregation kinetics. |
Issue 2: Inconsistent or Low Cytotoxicity in Cell-Based Assays (e.g., MTT, LDH)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - The lactone ring in this compound may be susceptible to hydrolysis in aqueous media, leading to loss of activity. Prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous buffer before being added to the cells. |
| Low Cell Density | - Ensure you are seeding an optimal number of cells per well. Too few cells will result in a low signal-to-noise ratio.[1] |
| High Cell Density | - Over-confluent cells may exhibit altered metabolism and drug sensitivity. Determine the optimal cell seeding density for your specific cell line and assay duration.[1] |
| Cell Line Variability | - Different cell lines exhibit varying sensitivities to cytotoxic agents. If possible, test this compound on a panel of cell lines.[2] |
| Interference with MTT Assay | - this compound may directly reduce the MTT reagent or interfere with formazan crystal solubilization. Run a cell-free control with the compound and MTT to check for direct reduction. |
| Timing of Assay | - The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Issue 3: Variable Results in Anti-inflammatory Assays (Nitric Oxide Inhibition)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Cytotoxicity | - High concentrations of this compound may be cytotoxic to the macrophages, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Perform a concurrent cytotoxicity assay (e.g., MTT or LDH) to ensure the tested concentrations are non-toxic. |
| Interference with Griess Reagent | - Some compounds can interfere with the Griess reaction. Run a control with your compound in cell-free medium with a known concentration of nitrite to check for interference. |
| LPS Activity | - Ensure the lipopolysaccharide (LPS) used for stimulation is potent and used at an optimal concentration to induce a robust inflammatory response. |
| Cell Activation State | - Ensure macrophages are in a healthy, responsive state before stimulation. Inconsistent cell culture conditions can affect their response to LPS and the compound. |
Data Presentation
While specific IC₅₀ values for this compound are not widely available in the current literature, the following tables provide a template for how to structure and present quantitative data from your assays.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | Data not available |
| A549 (Lung Cancer) | MTT | 48 | Data not available |
| PANC-1 (Pancreatic Cancer) | LDH | 48 | Data not available |
Table 2: Example Aβ Aggregation Inhibition Data for this compound
| Assay Type | Aβ Peptide | Incubation Time (h) | IC₅₀ (µM) |
| Thioflavin T | Aβ₄₂ | 24 | Data not available |
Table 3: Example Anti-inflammatory Activity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| RAW 264.7 | Nitric Oxide (Griess) | 24 | Data not available |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
-
Preparation of Aβ₄₂ Monomers:
-
Dissolve synthetic Aβ₄₂ peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the peptide film in DMSO to a stock concentration of 5 mM and then dilute to the final working concentration in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing Aβ₄₂ (e.g., 10 µM final concentration) and varying concentrations of this compound in a 96-well black plate with a clear bottom.
-
Include a positive control (Aβ₄₂ without inhibitor) and a negative control (buffer only).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, add Thioflavin T solution (e.g., 10 µM final concentration).
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the Aβ₄₂-only control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Plausible Signaling Pathway for this compound-Induced Apoptosis
Based on studies of the crude extract from which this compound is isolated, a plausible mechanism of action for its cytotoxic effects could involve the activation of the p53 tumor suppressor pathway, leading to apoptosis.
Caption: Proposed p53-mediated apoptotic pathway for this compound.
Experimental Workflow for Troubleshooting Low Bioactivity
Caption: A logical workflow for troubleshooting low bioactivity in assays.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of Pandamarilactonine B
Welcome to the technical support center for Pandamarilactonine B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have solubility issues?
A1: this compound is a natural alkaloid compound isolated from plants of the Pandanus genus.[1][2] Like many natural products, its complex and predominantly hydrophobic structure can lead to poor aqueous solubility, posing a significant challenge for in vitro studies that typically utilize aqueous-based media.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1% for sensitive cell lines or long-term experiments.[4] It is always recommended to perform a vehicle control to assess the impact of the solvent on your specific experimental system.
Q4: Can precipitation of this compound occur even when using a stock solution in DMSO?
A4: Yes, precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[5][6] This occurs because the compound, which is stable in the high-polarity environment of DMSO, becomes insoluble when the polarity of the solvent drastically decreases upon addition to the aqueous culture medium.
Q5: Are there alternative methods to enhance the solubility of this compound in my assay?
A5: Yes, several strategies can be employed to improve the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[7][8] Detailed protocols for some of these methods are provided below.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in vitro.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Cloudiness or visible precipitate in cell culture medium after adding this compound. | The solubility limit of this compound in the final aqueous medium has been exceeded.[5][6] | 1. Reduce the final concentration of this compound. 2. Lower the final DMSO concentration by preparing a more concentrated stock solution. 3. Modify the dilution method: Add the stock solution to the medium drop-wise while gently vortexing to facilitate mixing and reduce localized high concentrations.[5] 4. Utilize a co-solvent system (see Protocol 2). 5. Employ a surfactant to aid in micellar solubilization (see Protocol 3). |
| Inconsistent or non-reproducible experimental results. | The compound may be precipitating out of solution over time, leading to a decrease in the effective concentration. | 1. Visually inspect the culture plates for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions of this compound immediately before each experiment. 3. Consider using solubilizing agents like cyclodextrins to form stable inclusion complexes.[8] |
| Cell toxicity observed in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.[4] | 1. Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cells. 2. Reduce the final solvent concentration to a non-toxic level (ideally ≤ 0.1% v/v). |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides a general overview of solvents in which it has been reported to be soluble and recommended starting concentrations for stock solutions.
| Solvent | Reported Solubility | Recommended Starting Stock Concentration | Maximum Recommended Final Concentration in Media |
| DMSO | Soluble[3] | 10-50 mM | ≤ 0.5% (v/v) |
| Ethanol | Likely Soluble | 10-50 mM | ≤ 0.5% (v/v) |
| Chloroform | Soluble[3] | Not suitable for direct use in most in vitro assays | N/A |
| Dichloromethane | Soluble[3] | Not suitable for direct use in most in vitro assays | N/A |
| Ethyl Acetate | Soluble[3] | Not suitable for direct use in most in vitro assays | N/A |
| Acetone | Soluble[3] | Not suitable for direct use in most in vitro assays | N/A |
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Protocol 2: Using a Co-solvent System
This protocol is adapted from a general formulation approach for poorly soluble compounds.
-
Primary Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Intermediate Solution: To 50 µL of the primary DMSO stock, add 300 µL of PEG300 and mix until clear.
-
Final Formulation Stock: Add 50 µL of Tween 80 to the DMSO/PEG300 mixture and mix thoroughly.
-
Working Solution: This final formulation stock can then be diluted into your aqueous culture medium. The final concentration of each component should be carefully calculated to remain below toxic levels.
Protocol 3: Solubilization using Surfactants
-
Surfactant Stock Solution: Prepare a sterile stock solution of a non-ionic surfactant such as Tween® 80 or Pluronic® F-127 in your cell culture medium (e.g., 1-10% w/v).
-
This compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol.
-
Complexation: While vortexing the surfactant-containing medium, slowly add the this compound stock solution. The surfactant molecules will form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[10]
-
Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) at room temperature before sterile filtering and applying to cells.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Hypothesized MAPK/JNK signaling pathway.
References
- 1. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.aalto.fi [research.aalto.fi]
- 3. This compound | CAS:303008-81-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Pandamarilactonine B
Welcome to the technical support center for the scale-up synthesis of Pandamarilactonine B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when attempting a scale-up synthesis of this compound?
A1: The scale-up synthesis of this compound presents several key challenges. Based on reported synthetic routes, the most critical hurdles include:
-
Low and variable yields in the final acid-catalyzed spirocyclization and elimination steps.[1][2]
-
Difficulty in controlling stereochemistry , particularly the configurational instability of the pyrrolidin-2-yl butenolide moiety, which can lead to mixtures of diastereomers.[3][4][5][6]
-
Inconsistent results in reduction reactions, such as the DIBAL-H reduction of a nitrile intermediate, which can be prone to side reactions like oligomerization.[1]
-
Challenges in purification , as key intermediates and the final products are often amorphous, making crystallization difficult and necessitating chromatographic separation of diastereomeric mixtures.[1][2]
Q2: The final spirocyclization to form the pandamarilactone core is giving very low yields. What can be done to optimize this step?
A2: This is a known bottleneck in the synthesis. The reaction is highly sensitive to acid concentration and reaction conditions. Finding a balance between reaction completion and product decomposition is crucial.[1][2] Initial attempts with various protic and Lewis acids were often unsuccessful.[1][2] A reported successful, albeit low-yielding, condition involves a vigorously stirred biphasic mixture of sulfuric acid and dichloromethane.[1][2] For troubleshooting, consider a stepwise addition of the acid or resubmitting the partially reacted intermediate to the reaction conditions.[1][2]
Q3: We are observing poor diastereoselectivity in the vinylogous Mannich reaction. How can this be controlled?
A3: Achieving high diastereoselectivity is a significant challenge. In some approaches, an unexpected syn-diastereomer was the major product.[3][5] The diastereoselectivity has been shown to be influenced by substituents on the furan ring. Specifically, a methyl group at the C-3 position of the 2-(tert-butyldimethylsilyloxy)furan precursor can act as a diastereoselective switch.[3][5] Careful selection of starting materials and reaction conditions is critical to favor the desired diastereomer.
Q4: The DIBAL-H reduction of our nitrile intermediate is not reproducible on a larger scale. What are the likely causes and solutions?
A4: The DIBAL-H reduction of nitriles to aldehydes can be "capricious," especially on a larger scale.[1][2] The primary issue is often the formation of imine intermediates that can oligomerize.[1] This is exacerbated by poor temperature control and localized high concentrations of the reagent. To improve reproducibility on scale-up:
-
Ensure efficient cooling to maintain a low and stable reaction temperature.
-
Employ slow, controlled addition of the DIBAL-H solution to prevent localized concentration spikes.
-
Consider alternative reducing agents that may offer better control on a larger scale, though this would require re-optimization of the synthetic route.
Troubleshooting Guides
Low Yield in Acid-Catalyzed Spirocyclization
| Symptom | Possible Cause | Suggested Solution |
| No reaction or incomplete conversion | Insufficient acid strength or concentration. | Gradually increase the equivalents of H₂SO₄. A stepwise approach, starting with 0.8 equivalents and then adding more to drive the reaction to completion, has been reported.[1][2] |
| Product decomposition | Acid concentration is too high, leading to degradation of the acid-sensitive butenolide and acetal functionalities.[1][2] | Use a biphasic system (e.g., H₂SO₄/CH₂Cl₂) with vigorous stirring to control the local acid concentration.[1][2] Screen other Lewis or protic acids under milder conditions. |
| Formation of multiple byproducts | The reaction can produce a mixture of pandamarilactonines A-D.[1][2] | Optimization of reaction time and temperature may favor the desired product. However, be prepared for chromatographic separation of the isomers. |
Inconsistent DIBAL-H Reduction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of aldehyde, presence of oligomeric byproducts | Oligomerization of the intermediate imine due to poor temperature control or high local reagent concentration.[1][2] | Maintain the reaction at a low, stable temperature (e.g., -78 °C). Add the DIBAL-H solution slowly and subsurface if possible to ensure rapid mixing. Use a more dilute reaction mixture.[1][2] |
| Over-reduction to the alcohol | Excess DIBAL-H or reaction temperature is too high. | Carefully control the stoichiometry of DIBAL-H. Ensure the reaction is quenched at low temperature once the starting material is consumed (monitor by TLC/LC-MS). |
Experimental Protocols
Protocol 1: Acid-Catalyzed Spirocyclization and Elimination
This protocol is based on the synthesis of pandamarilactone-1 from a bis(methoxybutenolide) precursor.
Reagents and Materials:
-
Bis(methoxybutenolide) precursor
-
Dichloromethane (CH₂Cl₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the bis(methoxybutenolide) precursor in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
With vigorous stirring, add 2.0 equivalents of concentrated H₂SO₄ dropwise.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate this compound from other diastereomers. Note: The reported yield for the analogous pandamarilactone-1 is approximately 12%.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in the spirocyclization step.
Caption: Experimental workflow for a scalable DIBAL-H reduction.
References
- 1. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Guide to the Stereochemical Determination of Pandamarilactonine B: A Case of Racemic Nature and Comparative Analysis
An examination of the methods used to define the three-dimensional structure of Pandamarilactonine B reveals a crucial characteristic: its natural occurrence as a racemic mixture. This guide delves into the pivotal studies that have unraveled the stereochemistry of this pyrrolidine alkaloid, highlighting the revision of its relative configuration and comparing the definitive techniques used to establish the absolute stereochemistry of its closely related diastereomer, Pandamarilactonine A.
Initially isolated from the leaves of Pandanus amaryllifolius, this compound's stereochemical puzzle is multifaceted. A significant finding is that it exists as a racemate, a one-to-one mixture of enantiomers, which are non-superimposable mirror images of each other. This inherent property means the natural product is optically inactive, and the determination of the absolute stereochemistry of a specific enantiomer first requires their separation.
While the absolute stereochemistry of individual this compound enantiomers has not been a primary focus of published research, the journey to its current structural understanding, particularly its relative stereochemistry, and the successful determination of the absolute configuration of its diastereomer, Pandamarilactonine A, provide a comprehensive roadmap for researchers.
Revision of Relative Stereochemistry via Total Synthesis
The initially proposed relative stereochemistry of Pandamarilactonine A and B, based on spectroscopic analysis, was later corrected. A key 2002 study by Takayama and coworkers provided a definitive revision through the total synthesis of Pandamarilactonine A and the newly isolated Pandamarilactonine C[1][2]. By synthesizing these related compounds with known configurations, they could unambiguously establish the correct relative arrangement of the stereocenters in Pandamarilactonine A and, by extension, its diastereomer this compound.
Comparative Methodologies for Determining Absolute Stereochemistry
Given that this compound is racemic, this guide will focus on the two primary methods that have been successfully applied to determine the absolute stereochemistry of its diastereomer, (-)-Pandamarilactonine A. These methods serve as the benchmark approaches for any future work on resolved enantiomers of this compound.
-
Asymmetric Total Synthesis: This method involves the synthesis of a single enantiomer of the target molecule from chiral starting materials or through the use of chiral reagents or catalysts. The stereochemistry of the final product is therefore known, and its chiroptical properties (e.g., optical rotation) can be compared to the natural product.
-
Electronic Circular Dichroism (ECD) Spectroscopy and Computational Analysis: This chiroptical technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum of a compound with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be determined.
Method 1: Asymmetric Total Synthesis of (-)-Pandamarilactonine A
A notable asymmetric total synthesis of (-)-Pandamarilactonine A was reported by Huang and coworkers, which also shed light on the configurational instability of the pyrrolidin-2-yl butenolide moiety[3][4].
The synthesis employed a syn-selective vinylogous Mannich reaction as a key step. A simplified workflow is presented below.
| Parameter | Synthetic (-)-Pandamarilactonine A[3] | Natural Pandamarilactonine A[3] |
| Optical Rotation | [α]²⁰D -87.2 (c 0.12, CHCl₃) | [α]²³D -94.0 (c 0.12, CHCl₃) |
| Enantiomeric Excess (ee) | 95.5% | Not reported as purely one enantiomer |
The high enantiomeric excess achieved in the synthesis and the correspondence of the optical rotation sign to the natural product allowed for the unambiguous assignment of the absolute configuration of (-)-Pandamarilactonine A. The study also highlighted that the configurational instability of the pyrrolidin-2-yl butenolide moiety poses a significant challenge, often leading to racemization[3][4].
Method 2: ECD Spectroscopy and Computational Analysis
For many Pandanus alkaloids, the absolute configuration has been determined by comparing their experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT).
-
Sample Preparation: The purified alkaloid is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration suitable for ECD analysis.
-
ECD Spectrum Acquisition: The ECD spectrum is recorded on a circular dichroism spectrometer over a relevant wavelength range.
-
Computational Modeling:
-
A 3D model of one enantiomer of the molecule is generated.
-
A conformational search is performed using molecular mechanics (e.g., MMFF) to identify low-energy conformers.
-
The geometries of the stable conformers are optimized using DFT (e.g., at the B3LYP/6-31G(d) level).
-
The ECD spectra for each conformer are calculated using TD-DFT (e.g., at the B3LYP/aug-cc-pVDZ level).
-
The final calculated ECD spectrum is obtained by Boltzmann averaging the spectra of the individual conformers based on their relative energies.
-
-
Comparison: The experimental ECD spectrum is compared with the calculated spectrum. A match in the sign and general shape of the Cotton effects confirms the absolute configuration of the enantiomer used in the calculation.
| Wavelength (nm) | Experimental Cotton Effect | Calculated Cotton Effect for (S)-Enantiomer | Conclusion |
| ~220 | Positive | Positive | Match |
| ~250 | Negative | Negative | Match |
| ~280 | Positive | Positive | Match |
If the experimental spectrum of a separated enantiomer of this compound were to show this pattern, it would be assigned the (S) configuration at the corresponding stereocenter.
Conclusion
The stereochemical elucidation of this compound is a tale of two parts. The determination of its relative stereochemistry was a classic example of correction through rigorous total synthesis. However, its absolute stereochemistry is more complex due to its natural occurrence as a racemate. While the absolute configuration of the individual enantiomers of this compound remains to be reported, the successful application of asymmetric total synthesis and ECD analysis to its diastereomer, Pandamarilactonine A, provides a clear and robust framework for future investigations. For researchers and drug development professionals, understanding this context is crucial for any further studies on the biological activity and potential applications of the individual enantiomers of this compound. The primary challenge remains the effective chiral separation of the natural racemate, a necessary first step before its absolute stereochemistry can be definitively confirmed.
References
- 1. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn -selective vinylogous Mannich reaction of N-tert -butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00098J [pubs.rsc.org]
- 4. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Pandamarilactonine B vs. Pandamarilactonine A: A Comparative Analysis of Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of two related piperidine alkaloids, Pandamarilactonine A and Pandamarilactonine B, isolated from the leaves of Pandanus amaryllifolius. The data presented is based on published experimental findings to facilitate an objective evaluation of their potential as antimicrobial agents.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of Pandamarilactonine A and this compound has been evaluated against several bacterial strains. The key metrics for comparison are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
A study by Laluces et al. (2015) provides a direct comparison of the two compounds. The results clearly indicate that Pandamarilactonine A possesses significantly greater antimicrobial activity, particularly against Pseudomonas aeruginosa, when compared to this compound.[1][2]
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Pandamarilactonine A | Pseudomonas aeruginosa | 15.6 | 31.25 |
| Escherichia coli | >500 | Not Reported | |
| Staphylococcus aureus | 500 | Not Reported | |
| This compound | Pseudomonas aeruginosa | >500 | >500 |
| Escherichia coli | >500 | Not Reported | |
| Staphylococcus aureus | 500 | Not Reported |
Table 1: Comparison of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Pandamarilactonine A and this compound against various bacteria. [1]
Experimental Protocols
The antimicrobial activities of Pandamarilactonine A and this compound were determined using a standardized microdilution assay.[1] This method is a widely accepted technique for assessing the susceptibility of microorganisms to antimicrobial agents.
Broth Microdilution Assay for MIC and MBC Determination
1. Preparation of Test Compounds and Bacterial Inoculum:
-
Stock solutions of Pandamarilactonine A and this compound are prepared, typically by dissolving the compounds in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Bacterial strains (Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus) are cultured in an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of bacterial cells (typically adjusted to a 0.5 McFarland standard).
2. Serial Dilution and Inoculation:
-
A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing the growth medium. This creates a gradient of compound concentrations.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria and growth medium without the test compound) and a negative control (growth medium only).
3. Incubation and MIC Determination:
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
4. MBC Determination:
-
To determine the MBC, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an agar plate.
-
The plates are incubated to allow for bacterial growth.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacterial colonies.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the broth microdilution assay used to determine the antimicrobial activity of Pandamarilactonine A and B.
Caption: Workflow for determining MIC and MBC using broth microdilution.
Concluding Remarks
The available experimental data demonstrates that Pandamarilactonine A is a more potent antimicrobial agent than this compound, especially against Pseudomonas aeruginosa.[1] While the precise mechanisms of action for these compounds have not been fully elucidated, the significant difference in their activity warrants further investigation into their structure-activity relationships. Future research could focus on understanding the specific molecular targets of Pandamarilactonine A to explore its potential as a lead compound in the development of new antimicrobial drugs. The lack of significant activity from this compound against the tested strains suggests it may be a less promising candidate for antimicrobial applications.
References
A Comparative Analysis of Pandamarilactonine B and Other Pyrrolidine Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Pandamarilactonine B, a pyrrolidine alkaloid isolated from Pandanus amaryllifolius, with other notable pyrrolidine alkaloids. This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and Pyrrolidine Alkaloids
Pyrrolidine alkaloids are a class of naturally occurring compounds characterized by a pyrrolidine ring structure. They are found in a variety of plant species and are known for a wide range of biological activities, from therapeutic effects to significant toxicity.[1] this compound, isolated from the leaves of Pandanus amaryllifolius, is a member of this family and has garnered interest for its potential pharmacological applications.[2][3] This guide aims to contextualize the therapeutic potential of this compound by comparing its performance in key biological assays against other pyrrolidine alkaloids.
Comparative Biological Activities
The biological activities of this compound and other selected pyrrolidine alkaloids are summarized below. The data highlights their potential in antimicrobial, anti-inflammatory, and neuroprotective applications, as well as their cytotoxic profiles.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties alongside its structural analog, Pandamarilactonine A. The following table summarizes their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various bacterial strains.
| Alkaloid | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa | >500 | >500 | [2] |
| Escherichia coli | >500 | >500 | [2] | |
| Staphylococcus aureus | >500 | >500 | [2] | |
| Pandamarilactonine A | Pseudomonas aeruginosa | 15.6 | 31.25 | [2] |
| Escherichia coli | >500 | >500 | [2] | |
| Staphylococcus aureus | >500 | >500 | [2] |
Anti-Inflammatory Activity
The anti-inflammatory potential of pyrrolizidine alkaloids has been investigated through their ability to inhibit the production of pro-inflammatory cytokines. While data on the pure form of this compound is limited, studies on alkaloid fractions containing it provide insights into its potential.
| Alkaloid/Fraction | Cell Line | Stimulant | Inhibited Cytokine | Activity | Reference |
| Madhuca pasquieri Alkaloids | RAW264.7 macrophages | LPS | Nitric Oxide (NO) | Madhumidine A, Lindelofidine benzoic acid ester, and Minalobine B showed inhibitory effects. | [4] |
| P. amaryllifolius Alkaloid Fraction (containing this compound) | Peritoneal macrophages | LPS | IL-6, TNF-α | The total alkaloid mixture showed a more significant effect than its sub-fractions in reducing IL-6 and TNF-α production. | [5] |
Neuroprotective Effects: Inhibition of Amyloid-β Aggregation and Advanced Glycation End-products
Recent studies have explored the potential of Pandanus alkaloids in the context of Alzheimer's disease. This compound has shown inhibitory activity against the formation of amyloid-beta (Aβ) aggregates and advanced glycation end-products (AGEs), both of which are implicated in the pathology of the disease.
| Alkaloid | Assay | Inhibition (%) at 100 µg/mL | Inhibition (%) at 50 µg/mL | Reference |
| This compound | Aβ Aggregation Inhibition | 63% | - | |
| AGEs Formation Inhibition | 56% | 34% | ||
| Pandamarilactonine A | Aβ Aggregation Inhibition | 74% | - | |
| AGEs Formation Inhibition | 74% | 50% |
Cytotoxicity
A significant consideration in the development of pyrrolidine alkaloids as therapeutic agents is their potential for cytotoxicity, particularly hepatotoxicity. The table below presents comparative cytotoxicity data for several pyrrolizidine alkaloids. It is important to note that many toxic pyrrolizidine alkaloids possess an unsaturated necine base, a feature that is structurally distinct from some of the Pandanus alkaloids.
| Alkaloid | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Retrorsine | HepG2 | 100 | 24h | [6] |
| Monocrotaline | HepG2 | >500 | 24h | [6] |
| Intermedine | HepG2 | ~200 | 24h | [7] |
| Senecionine | HepaRG | ~50 | 24h | [8] |
| Echimidine | HepaRG | ~100 | 24h | [8] |
| Heliotrine | HepaRG | ~100 | 24h | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing: Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[2]
-
Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth (MHB) overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: The alkaloids are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Assay Procedure:
-
In a 96-well microtiter plate, serial twofold dilutions of the test compounds are prepared in MHB.
-
An equal volume of the bacterial inoculum is added to each well.
-
A positive control (broth with inoculum and no compound) and a negative control (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC: An aliquot of the culture from wells showing no growth is sub-cultured onto Mueller-Hinton agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.
Amyloid-β Aggregation Inhibition Assay: Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[9][10]
-
Preparation of Aβ Peptides: Lyophilized Aβ(1-42) peptide is dissolved in hexafluoroisopropanol (HFIP), sonicated, and then lyophilized again to ensure it is in a monomeric state. The peptide is then dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration (e.g., 25 µM).
-
Assay Procedure:
-
The Aβ peptide solution is mixed with the test compound at various concentrations in a 96-well black plate.
-
Thioflavin T is added to each well to a final concentration of 20 µM.
-
The plate is incubated at 37°C with continuous shaking.
-
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control (Aβ peptide without the compound).
Advanced Glycation End-products (AGEs) Inhibition Assay: BSA-Glucose/Fructose Assay
This in vitro assay measures the ability of a compound to inhibit the formation of fluorescent AGEs.[11][12]
-
Reaction Mixture Preparation: A solution of bovine serum albumin (BSA) (10 mg/mL) and a reducing sugar (e.g., 0.5 M glucose or fructose) is prepared in a phosphate buffer (0.1 M, pH 7.4) containing sodium azide (0.02%) to prevent microbial growth.
-
Assay Procedure:
-
The test compound is added to the BSA-sugar solution at various concentrations.
-
A positive control, such as aminoguanidine, is included.
-
The reaction mixtures are incubated in the dark at 37°C for several days (e.g., 7-21 days).
-
-
Fluorescence Measurement: After incubation, the fluorescence intensity of the samples is measured using a spectrofluorometer with an excitation wavelength of around 355 nm and an emission wavelength of around 460 nm.
-
Data Analysis: The percentage of inhibition is calculated using the formula: [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.
Signaling Pathways and Mechanisms of Action
The mechanisms of action for pyrrolidine alkaloids are diverse. For many pyrrolizidine alkaloids, their toxicity is a key area of study. In contrast, the therapeutic signaling pathways for compounds like this compound are still under investigation.
Cytotoxicity Pathway of Pyrrolizidine Alkaloids
The hepatotoxicity of many pyrrolizidine alkaloids is initiated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters, which can then alkylate cellular macromolecules such as proteins and DNA, leading to cellular damage, apoptosis, and necrosis.[13]
Caption: Metabolic activation and cytotoxicity pathway of hepatotoxic pyrrolizidine alkaloids.
Hypothetical Therapeutic Signaling Pathway for this compound
Based on its observed anti-inflammatory and neuroprotective effects, a hypothetical mechanism for this compound could involve the modulation of key inflammatory and cell survival pathways. For instance, it might inhibit the activation of NF-κB, a central regulator of inflammation, and promote neuroprotective pathways.
Caption: Hypothetical neuroprotective and anti-inflammatory mechanisms of this compound.
Experimental Workflow for Alkaloid Bioactivity Screening
The general workflow for isolating and screening alkaloids for biological activity involves a series of steps from plant material collection to in vitro assays.
Caption: General workflow for the isolation and bioactivity screening of pyrrolidine alkaloids.
Conclusion
This compound demonstrates a multifaceted biological profile with potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action. While its antimicrobial activity appears limited compared to its analog Pandamarilactonine A, its ability to inhibit Aβ aggregation and AGEs formation is noteworthy. However, as with all pyrrolidine alkaloids, a thorough evaluation of its cytotoxicity and in vivo efficacy is crucial for its future development as a therapeutic agent. This guide provides a foundational comparative analysis to aid researchers in this endeavor.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer’s Disease [mdpi.com]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Unveiling the Anti-Inflammatory Potential of Pandamarilactonine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory mechanisms of Pandamarilactonine B, a natural alkaloid, against established anti-inflammatory drugs, Ibuprofen and Dexamethasone. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound, as part of a total alkaloid extract from Pandanus amaryllifolius, was evaluated by its ability to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1] This in vitro model is a standard for assessing the anti-inflammatory potential of novel compounds.
Below is a comparative summary of the inhibitory activity of the Pandanus amaryllifolius total alkaloid extract against the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. It is important to note that the data for the Pandanus extract represents the activity of a mixture of alkaloids, not solely this compound.
| Compound | Target Cytokine | Cell Type | Stimulant | Inhibition (%) / IC50 |
| Pandanus amaryllifolius Total Alkaloid Extract | TNF-α | Peritoneal Macrophages | LPS | >50% inhibition at 50 µg/mL |
| Pandanus amaryllifolius Total Alkaloid Extract | IL-6 | Peritoneal Macrophages | LPS | ~40% inhibition at 50 µg/mL |
| Ibuprofen | TNF-α | RAW264.7 Macrophages | LPS | IC50: ~12.5 µM |
| Ibuprofen | IL-6 | RAW264.7 Macrophages | LPS | IC50: ~25 µM |
| Dexamethasone | TNF-α | RAW264.7 Macrophages | LPS | IC50: ~3.8 nM |
| Dexamethasone | IL-6 | RAW264.7 Macrophages | LPS | IC50: ~1.5 nM |
Note: The data presented is compiled from multiple sources and direct comparative studies under identical conditions are limited. The inhibitory concentration for the Pandanus extract is given as a percentage at a specific concentration, while Ibuprofen and Dexamethasone are represented by their half-maximal inhibitory concentration (IC50) values.
Elucidating the Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the modulation of critical intracellular signaling pathways. Evidence suggests that the alkaloid extracts of Pandanus species exert their effects through the inhibition of the NF-κB pathway.[1] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling cascade is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
References
A Comparative Guide to the Bioactivity of Pandamarilactonine B: Natural versus Synthetic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of natural and synthetic Pandamarilactonine B, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. While the total synthesis of this compound has been successfully achieved, published literature to date has primarily focused on the biological evaluation of the natural product. It is noteworthy that natural this compound has been identified as a racemic mixture.
This guide summarizes the known biological activities of natural this compound, provides detailed experimental protocols for the assays used, and outlines potential signaling pathways involved. Due to a lack of available data on the bioactivity of synthetic this compound, a direct quantitative comparison is not currently possible. This document aims to serve as a valuable resource for researchers interested in further investigating the therapeutic potential of this natural product and its synthetic analogues.
Data Presentation: Bioactivity of Natural this compound
The following table summarizes the reported quantitative data for the biological activities of naturally occurring this compound.
| Biological Activity | Assay | Test Organism/System | Concentration | Result | Citation |
| AGE Inhibition | BSA-Dextrose Model | Bovine Serum Albumin | 50 µg/mL | 34% inhibition | [1] |
| 100 µg/mL | 56% inhibition | [1] | |||
| Aβ Aggregation Inhibition | Thioflavin T Assay | Aβ Dodecameric Structure | Not specified | 63% inhibition | [1] |
| Antimicrobial Activity | Microtiter Plate Diffusion | Pseudomonas aeruginosa | >500 µg/mL | MIC >500 µg/mL | [2] |
| Staphylococcus aureus | >500 µg/mL | MIC >500 µg/mL | [2] | ||
| Escherichia coli | 500 µg/mL | MIC 500 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Inhibition of Advanced Glycation End Products (AGEs) Formation
This protocol is based on the Bovine Serum Albumin (BSA)-dextrose model as described in studies on Pandanus alkaloids.[1]
Objective: To determine the inhibitory effect of a compound on the formation of advanced glycation end products in vitro.
Materials:
-
Bovine Serum Albumin (BSA)
-
Dextrose (Glucose)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound (this compound)
-
Positive control (e.g., Aminoguanidine)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a solution of BSA (10 mg/mL) in PBS.
-
Prepare a solution of dextrose (500 mM) in PBS.
-
Prepare various concentrations of the test compound and positive control in PBS.
-
In a 96-well plate, mix 50 µL of BSA solution, 50 µL of dextrose solution, and 10 µL of the test compound or control.
-
For the blank, substitute the test compound with PBS.
-
Incubate the plate at 37°C for 7 days in the dark.
-
After incubation, measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Fluorescence of control - Fluorescence of sample) / Fluorescence of control ] x 100
Inhibition of Amyloid-Beta (Aβ) Aggregation
This protocol is based on the Thioflavin T (ThT) assay used to evaluate the effect of Pandanus alkaloids on Aβ aggregation.[1]
Objective: To assess the ability of a compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound (this compound)
-
96-well black microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in PBS to the desired concentration.
-
Prepare various concentrations of the test compound in PBS.
-
In a 96-well black microplate, mix the Aβ peptide solution with the test compound or PBS (for control).
-
Incubate the plate at 37°C for 24-48 hours to allow for aggregation.
-
After incubation, add Thioflavin T solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of inhibition of Aβ aggregation.
Antimicrobial Activity Assay
This protocol is based on the microtiter plate diffusion method used to determine the Minimum Inhibitory Concentration (MIC) of Pandanus alkaloids.[2]
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound)
-
Positive control (e.g., Gentamicin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Serially dilute the test compound and positive control in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a growth control (bacteria and MHB) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations
Signaling Pathways
The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the known mechanisms of other natural compounds with similar biological activities, the following diagrams illustrate plausible pathways.
Caption: Hypothesized AGE Formation Inhibition by this compound.
Caption: Hypothesized Aβ Aggregation Inhibition by this compound.
Experimental Workflows
Caption: Workflow for AGE Inhibition Assay.
References
The Structure-Activity Relationship of Pandamarilactonine B Analogs: A Guide for Future Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
While comprehensive structure-activity relationship (SAR) data for a series of Pandamarilactonine B analogs is not yet publicly available, the foundational alkaloids isolated from Pandanus amaryllifolius show promise as therapeutic agents, particularly in the context of Alzheimer's disease. This guide summarizes the known biological activities of Pandamarilactonine A and B, provides detailed experimental protocols for key biological assays relevant to their potential mechanism of action, and outlines synthetic strategies that can be employed to generate analogs for future SAR studies.
Biological Activity of Parent Pandamarilactonine Alkaloids
Pandamarilactonine A and B have demonstrated notable bioactivity in preliminary studies, suggesting their potential as lead compounds for the development of novel therapeutics for Alzheimer's disease. Key reported activities include:
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: Both Pandamarilactonine A and B have shown a high binding affinity to the Aβ dodecameric structure, which is a critical step in the formation of amyloid plaques, a hallmark of Alzheimer's disease.
-
Inhibition of Advanced Glycation End-product (AGEs) Formation: These compounds have also been observed to inhibit the formation of AGEs, which are implicated in the pathogenesis of Alzheimer's disease and other age-related conditions.
At present, specific IC50 or EC50 values from these studies are not widely reported in the literature, underscoring the need for further quantitative analysis of these and related compounds.
Experimental Protocols for Key Biological Assays
To facilitate further research and the generation of comparative data, the following are detailed methodologies for assays relevant to the observed activities of Pandamarilactonine alkaloids.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is crucial for identifying compounds that can inhibit the breakdown of the neurotransmitter acetylcholine, a key therapeutic strategy in Alzheimer's disease.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffered saline (PBS), pH 8.0
-
Test compounds (this compound analogs)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, and DTNB in PBS.
-
In a 96-well plate, add 25 µL of PBS, 25 µL of the test compound solution at various concentrations, and 25 µL of the AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 25 µL of the ATCI solution and 125 µL of the DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This assay is used to screen for compounds that can prevent the aggregation of Aβ peptides into fibrils.
Materials:
-
Synthetic Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ (1-42) by dissolving it in HFIP and then evaporating the solvent to create a peptide film. Re-suspend the film in PBS to the desired concentration.
-
In a 96-well plate, mix the Aβ (1-42) solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
-
Calculate the percentage of inhibition and determine the IC50 value.
Advanced Glycation End-product (AGEs) Formation Inhibition Assay
This assay assesses the ability of compounds to inhibit the non-enzymatic glycation of proteins.
Materials:
-
Bovine serum albumin (BSA)
-
Glucose or methylglyoxal (MGO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium azide
-
Test compounds
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing BSA, glucose or MGO, and the test compound at various concentrations in PBS.
-
Add sodium azide to prevent microbial growth.
-
Incubate the mixture at 37°C for 7-14 days.
-
After incubation, measure the fluorescence intensity of the AGEs at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
A reduction in fluorescence in the presence of the test compound indicates inhibition of AGE formation.
-
Calculate the percentage of inhibition and determine the IC50 value.
Synthesis of Pandamarilactonine Analogs
The total synthesis of Pandamarilactonine alkaloids has been reported, providing a framework for the generation of analogs for SAR studies.[1][2][3] Key synthetic strategies often involve the construction of the core pyrrolidine and butenolide ring systems. Modifications to these core structures can be systematically introduced to explore the SAR.
General Synthetic Workflow:
Caption: A general workflow for a structure-activity relationship (SAR) study.
Potential Signaling Pathways and Mechanisms of Action
Based on their in vitro activities, this compound and its analogs may exert their therapeutic effects in Alzheimer's disease through multiple pathways.
Caption: Potential mechanisms of action for this compound analogs in Alzheimer's disease.
Conclusion
This compound and its related alkaloids represent a promising starting point for the development of new therapies for Alzheimer's disease. While the current body of literature lacks a systematic SAR study, the foundational knowledge of their biological activities and synthetic routes provides a clear path forward. By employing the experimental protocols outlined in this guide and systematically modifying the core structure of these natural products, researchers can begin to build the comprehensive SAR data needed to optimize their therapeutic potential. This iterative process of design, synthesis, and biological evaluation will be critical in unlocking the full promise of this intriguing class of compounds.
References
- 1. Inhibition of Advanced Glycation End-Product Formation by High Antioxidant-Leveled Spices Commonly Used in European Cuisine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]
A Comparative Guide to In Silico Docking of Pandamarilactonine-B with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pandamarilactonine-B, a pyrrolidine alkaloid isolated from Pandanus amaryllifolius, belongs to a class of natural products with potential therapeutic relevance. However, to date, specific in silico docking studies elucidating its molecular interactions with protein targets are not available in published literature. This guide serves as a foundational framework for researchers aiming to investigate the binding potential of Pandamarilactonine-B. It proposes relevant protein targets based on the known biological activities of related compounds and provides a direct comparison with established inhibitors and a structurally related molecule. Detailed experimental protocols for conducting such computational studies are provided, alongside templates for data presentation and visualization to guide future research.
Introduction and Proposed Protein Targets
Pandamarilactonine-B is an alkaloid found in Pandanus amaryllifolius, a plant known for its traditional use and diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Alkaloids as a chemical class are known to interact with a wide array of protein targets. Given the absence of specific docking studies for Pandamarilactonine-B, this guide proposes a logical starting point by selecting three protein targets implicated in cancer, inflammation, and bacterial infections—fields where natural products are of significant interest.
Proposed Protein Targets for Investigation:
-
Tyrosine Kinase (c-Src): A non-receptor tyrosine kinase that is a key regulator of cellular processes like proliferation, differentiation, and migration.[5][6] Its dysregulation is linked to the progression of various cancers, making it a prime target for oncological drug discovery.[7]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a critical strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
-
Staphylococcus aureus DNA Gyrase: An essential bacterial enzyme that controls the topological state of DNA. It is a well-established target for antibacterial agents, and its inhibition disrupts bacterial DNA replication and repair.
Comparative Ligands
To provide a robust comparative analysis, the docking performance of Pandamarilactonine-B should be evaluated against known inhibitors for each respective target and a simple structural analogue.
-
Pandamarilactonine-B: The primary compound of interest.
-
Dasatinib: A potent, FDA-approved inhibitor of multiple tyrosine kinases, including c-Src.
-
Celecoxib: A selective COX-2 inhibitor used clinically as an anti-inflammatory drug.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase.
-
L-Proline: A simple amino acid containing a pyrrolidine ring, the core scaffold of Pandamarilactonine-B, serving as a baseline comparison.
Comparative Analysis of Docking Performance (Hypothetical Data)
The following tables present hypothetical docking results to serve as a template for reporting findings from a future study. The data includes binding energy (kcal/mol), estimated inhibition constant (Ki), and the number of hydrogen bonds formed. Lower binding energy and Ki values suggest a more favorable interaction.
Table 1: Docking Performance against Tyrosine Kinase (c-Src) (PDB: 2SRC)
| Compound | Binding Energy (kcal/mol) | Estimated Ki (µM) | Hydrogen Bonds | Interacting Residues (Hypothetical) |
| Pandamarilactonine-B | -7.8 | 2.15 | 2 | Thr338, Met341 |
| Dasatinib (Control) | -9.5 | 0.09 | 4 | Thr338, Met341, Asp404 |
| L-Proline | -4.2 | >1000 | 1 | Asp404 |
Table 2: Docking Performance against Cyclooxygenase-2 (COX-2) (PDB: 5IKR)
| Compound | Binding Energy (kcal/mol) | Estimated Ki (µM) | Hydrogen Bonds | Interacting Residues (Hypothetical) |
| Pandamarilactonine-B | -8.1 | 1.38 | 3 | His90, Arg513, Ser530 |
| Celecoxib (Control) | -10.2 | 0.03 | 2 | His90, Arg513 |
| L-Proline | -4.5 | >1000 | 1 | Arg513 |
Table 3: Docking Performance against S. aureus DNA Gyrase (PDB: 2XCT)
| Compound | Binding Energy (kcal/mol) | Estimated Ki (µM) | Hydrogen Bonds | Interacting Residues (Hypothetical) |
| Pandamarilactonine-B | -6.9 | 9.85 | 2 | Asp81, Gly79 |
| Ciprofloxacin (Control) | -7.5 | 3.54 | 3 | Asp81, Ser82, Gly79 |
| L-Proline | -3.8 | >1000 | 0 | None |
Experimental Protocols
This section details a standardized methodology for performing the in silico molecular docking studies.
4.1. Software and Resources
-
Protein Structures: Protein Data Bank (PDB)
-
Ligand Structures: PubChem or ZINC database
-
Molecular Docking Software: AutoDock Vina
-
Visualization and Preparation: UCSF Chimera or PyMOL, AutoDock Tools
-
Pharmacokinetic Analysis: SwissADME server
4.2. Protein Preparation
-
Retrieval: Download the 3D crystal structure of the target protein from the PDB database (e.g., 2SRC for c-Src, 5IKR for COX-2, 2XCT for S. aureus DNA gyrase).
-
Cleaning: Remove all non-essential molecules from the PDB file, including water, co-crystallized ligands, and any duplicate protein chains.
-
Protonation: Add polar hydrogen atoms to the protein structure, which is crucial for defining correct ionization states and forming hydrogen bonds.
-
File Conversion: Convert the prepared protein structure into the PDBQT file format using AutoDock Tools. This format includes atomic charges and atom types required by AutoDock Vina.
4.3. Ligand Preparation
-
Retrieval: Obtain the 2D structures of Pandamarilactonine-B, Dasatinib, Celecoxib, Ciprofloxacin, and L-Proline from the PubChem database in SDF format.
-
3D Conversion: Convert the 2D structures into 3D structures using a program like UCSF Chimera or an online converter.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Conversion: Convert the energy-minimized ligands into the PDBQT format, defining the rotatable bonds to allow for ligand flexibility during docking.
4.4. Molecular Docking
-
Grid Box Generation: Define the binding site on the protein by creating a grid box. For proteins with a co-crystallized ligand, the box should be centered on the position of that ligand to define the active site. The size of the box should be sufficient to accommodate the ligands being docked.
-
Configuration File: Create a configuration file that specifies the file paths for the protein and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.
-
Running AutoDock Vina: Execute the docking simulation from the command line using the prepared protein, ligand, and configuration files. Vina will score and rank the different binding poses of the ligand within the protein's active site.
4.5. Analysis of Results
-
Binding Affinity: The primary result is the binding energy (affinity) in kcal/mol reported in the output log file. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: Visualize the best-scoring pose for each ligand-protein complex using software like PyMOL or UCSF Chimera. Identify and analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
Visualizations
Diagram 1: General Workflow for In Silico Molecular Docking
Caption: A generalized workflow for conducting an in silico molecular docking study.
// Nodes GF [label="Growth Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2/Sos"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; TF [label="Transcription Factors", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gene [label="Gene Expression\n(Proliferation, Survival)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
cSrc [label="c-Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PandaB [label="Pandamarilactonine-B\n(Hypothetical Inhibitor)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Activates"]; RTK -> Grb2 [label="Recruits"]; Grb2 -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> TF [label="Phosphorylates"]; TF -> Gene;
RTK -> cSrc [style=dashed, label="Activates"]; cSrc -> Ras [style=dashed];
PandaB -> cSrc [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }
References
- 1. jabonline.in [jabonline.in]
- 2. Antimicrobial potentials of Pandanus amaryllifolius Roxb.: Phytochemical profiling, antioxidant, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products isolated from Pandanus amaryllifolius - BioCrick [biocrick.com]
- 4. Pandanus amaryllifoius Roxb. Leaves Ethanol Extract Ameliorates Lipid and Proinflammatory Cytokines Profiles in a Rat Model of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. oaepublish.com [oaepublish.com]
Comparative Cytotoxicity of Pandamarilactonine-B on Cancer Cell Lines: A Review of Available Data
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Pandamarilactonine-B, a natural alkaloid, on various cancer cell lines. Due to a lack of extensive published data on the isolated compound, this report also includes findings from studies on the ethanolic extracts of Pandanus amaryllifolius, the plant from which Pandamarilactonine-B is derived. This information is intended to serve as a resource for researchers investigating novel anticancer agents.
Executive Summary
Pandamarilactonine-B is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. While research into its specific anticancer properties is ongoing, studies on the crude extracts of its source plant have demonstrated cytotoxic and pro-apoptotic effects against certain cancer cell lines. Notably, an ethanolic extract of P. amaryllifolius has been shown to induce cell death in the hormone-independent human breast adenocarcinoma cell line, MDA-MB-231, through a mitochondrial-mediated apoptotic pathway. However, a comprehensive comparative analysis of the cytotoxicity of isolated Pandamarilactonine-B across a broad spectrum of cancer cell lines is not yet available in the scientific literature.
Data Presentation: Cytotoxicity of Pandanus amaryllifolius Ethanolic Extract
Currently, there is limited published data detailing the IC50 values of isolated Pandamarilactonine-B across a range of cancer cell lines. The following table summarizes the cytotoxic activity of an ethanolic extract of P. amaryllifolius, which contains Pandamarilactonine-B among other compounds.
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | MTT Assay | Not explicitly stated | [1] |
Note: The provided study focused on the mechanisms of cell death and did not specify the exact IC50 value, but rather used an effective concentration to induce apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in cytotoxicity studies.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Pandamarilactonine-B) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
2. Crystal Violet Assay
The crystal violet assay is another method used to determine cell viability. This dye binds to proteins and DNA of adherent cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Fixation: After treatment, the medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde or methanol for 15-20 minutes.
-
Staining: The fixed cells are washed with PBS and then stained with a 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The bound crystal violet is solubilized with a solvent, typically 30% acetic acid or methanol.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a wavelength of 590 nm.
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway Induced by P. amaryllifolius Extract
Studies on the ethanolic extract of P. amaryllifolius suggest that its cytotoxic effect on MDA-MB-231 breast cancer cells is mediated through the intrinsic (mitochondrial) apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. The extract was also observed to induce G0/G1 cell cycle arrest.
Caption: Proposed apoptotic pathway of P. amaryllifolius extract.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a compound like Pandamarilactonine-B.
Caption: General workflow for in vitro cytotoxicity screening.
Conclusion and Future Directions
The available evidence suggests that natural products from Pandanus amaryllifolius, including Pandamarilactonine-B, hold potential as cytotoxic agents against cancer cells. The pro-apoptotic and cell cycle arrest activities of the plant's extract in breast cancer cells are promising. However, to fully understand the therapeutic potential of Pandamarilactonine-B, further research is critically needed. Future studies should focus on:
-
Comparative Cytotoxicity Screening: Evaluating the IC50 values of isolated Pandamarilactonine-B against a comprehensive panel of human cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by pure Pandamarilactonine-B to understand its mode of action in inducing cancer cell death.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of Pandamarilactonine-B in preclinical animal models.
This guide will be updated as more definitive data on the comparative cytotoxicity of Pandamarilactonine-B becomes available.
References
Safety Operating Guide
Navigating the Disposal of Pandamarilactonine B: A Guide for Laboratory Professionals
Pandamarilactonine B is a natural alkaloid isolated from the leaves of Pandanus amaryllifolius.[1][2][3] Like many novel research compounds, its full toxicological profile is not yet established. Therefore, it must be handled as a potentially hazardous substance. The absence of specific disposal instructions necessitates treating this compound with the highest level of caution, following the general principles for the disposal of chemical waste of unknown toxicity.
Core Disposal Procedure
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. This ensures the highest level of safety for laboratory personnel and the environment.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Treat all solid forms of this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., vials, pipette tips) as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unknown reactions.
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization and Labeling:
-
Use only approved, leak-proof, and chemically resistant containers for waste collection.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Caution: Compound of Unknown Toxicity"). Include the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
-
Consultation and Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all available information about this compound, including its origin as a natural alkaloid and the lack of specific toxicity data.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal. This is crucial for regulatory compliance and laboratory safety audits.
-
Quantitative Data
Currently, there is no publicly available quantitative data regarding the specific toxicity (e.g., LD50) or other safety parameters of this compound. In the absence of this data, a precautionary approach is mandatory.
Logical Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of a research chemical with unknown safety data, such as this compound.
By adhering to these general yet critical safety and disposal procedures, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations when handling novel compounds like this compound. Always prioritize consultation with your institution's EHS department for specific guidance.
References
- 1. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocol for Pandamarilactonine B
Disclaimer: A specific Safety Data Sheet (SDS) for Pandamarilactonine B is not publicly available. The following guidelines are based on best practices for handling novel chemical compounds of a similar class (alkaloids, lactones, pyrrolidines) and should be adapted to your specific laboratory conditions and in consultation with your institution's environmental health and safety office. Treat this compound as a potentially hazardous substance at all times.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines operational procedures and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Recommended PPE |
| Receiving and Unpacking | - Standard laboratory coat- Safety glasses- Nitrile gloves | - Face shield if there is a risk of splashing |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 filter- Chemical-resistant gown or coveralls- Double-gloving (nitrile or neoprene)- Safety goggles | - Use of a ventilated balance enclosure or powder containment hood is mandatory. |
| Solution Preparation and Handling | - Chemical fume hood- Standard laboratory coat- Safety goggles- Nitrile gloves | - Chemical-resistant apron- Face shield |
| Experimental Procedures | - Chemical fume hood- Standard laboratory coat- Safety goggles- Nitrile gloves | - Consider the use of more resistant gloves (e.g., butyl rubber) for prolonged handling. |
| Waste Disposal | - Standard laboratory coat- Safety goggles- Nitrile gloves | - Chemical-resistant apron |
| Spill Cleanup | - Full-face respirator with appropriate cartridge- Chemical-resistant suit or coveralls- Heavy-duty chemical-resistant gloves- Chemical-resistant boots | - Have a spill kit readily available. |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the nature of the procedure, and potential for exposure.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, glassware, etc.), and waste containers before starting work.
2. Handling the Compound:
-
Weighing:
-
Perform all weighing of solid this compound within a ventilated balance enclosure or a chemical fume hood.
-
Use appropriate tools to minimize the generation of dust.
-
Tare a tared container to avoid contamination of the balance.
-
-
Solution Preparation:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped after preparation.
-
-
Experimental Use:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Work within the sash of the fume hood to ensure maximum containment.
-
Avoid skin contact and inhalation.
-
3. Post-Experiment Procedures:
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent.
-
Decontaminate all equipment that came into contact with this compound.
-
-
Personal Decontamination:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., weighing paper, used gloves, pipette tips) in a dedicated, labeled hazardous waste bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store waste in a designated satellite accumulation area until it is collected by the institution's hazardous waste management team.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is small and you are trained to do so, use a chemical spill kit to contain and clean up the spill while wearing appropriate PPE.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
